3,6'-Disinapoyl sucrose
Description
BenchChem offers high-quality 3,6'-Disinapoyl sucrose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6'-Disinapoyl sucrose including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/b7-5+,8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIJMQWMMZEFBL-KQQUZDAGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3',6-Disinapoylsucrose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
139891-98-8 | |
| Record name | 3',6-Disinapoylsucrose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 141 °C | |
| Record name | 3',6-Disinapoylsucrose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Guide: 3,6'-Disinapoyl Sucrose (3,6'-DSS) Modulation of BDNF/CREB Signaling
Executive Summary
3,6'-disinapoyl sucrose (3,6'-DSS or DISS) is a bioactive oligosaccharide ester isolated from the roots of Polygala tenuifolia (Yuanzhi).[1] It has emerged as a potent neuroplasticity modulator with significant therapeutic potential for Major Depressive Disorder (MDD) and Alzheimer’s Disease (AD).
Unlike traditional monoamine-based antidepressants, 3,6'-DSS functions primarily by restoring neurotrophic support. It acts as a positive modulator of the BDNF-TrkB-CREB signaling axis, reversing the synaptic atrophy associated with chronic stress and neurodegeneration. This guide details the molecular mechanisms, preclinical validation, and standardized protocols for investigating 3,6'-DSS in drug development workflows.
Mechanistic Foundations: The BDNF/CREB Loop
The efficacy of 3,6'-DSS relies on its ability to upregulate Brain-Derived Neurotrophic Factor (BDNF) via a positive feedback loop involving the Tropomyosin receptor kinase B (TrkB).
The Signaling Cascade
Upon administration, 3,6'-DSS triggers the phosphorylation of TrkB receptors, likely through the rapid release of endogenous BDNF or direct allosteric modulation. This activation recruits three parallel kinase pathways that converge on the nucleus:
-
PI3K/Akt Pathway: Promotes neuronal survival and inhibits apoptosis (via Bcl-2/Bax regulation).
-
ERK1/2 (MAPK) Pathway: Critical for rapid signaling to the nucleus.
-
CaMKII Pathway: Modulates synaptic plasticity and AMPA receptor trafficking.
These kinases phosphorylate the cAMP Response Element-Binding protein (CREB ) at Serine-133.[2][3][4][5] Phosphorylated CREB (p-CREB) recruits CREB-binding protein (CBP) to the promoter region of the BDNF gene, initiating transcription. The newly synthesized BDNF is released, further activating TrkB receptors, thus solidifying long-term potentiation (LTP).
Visualization of Signaling Pathways
Figure 1: Molecular mechanism of 3,6'-DSS. The compound activates TrkB-dependent kinase cascades, converging on CREB phosphorylation to drive BDNF expression.
Preclinical Validation & Data Synthesis
The following data summarizes key findings from in vitro (SH-SY5Y, PC12 cells) and in vivo (CMS, APP/PS1 mice) studies.
Pharmacological Inhibition Studies
To validate the mechanism, specific inhibitors are used to block the 3,6'-DSS effect.[6]
| Inhibitor | Target Pathway | Effect on 3,6'-DSS Activity | Conclusion |
| K252a | Trk Receptors | Complete Blockade | TrkB activation is the upstream requirement. |
| U0126 | MEK/ERK | Partial/Significant Attenuation | ERK1/2 is a major driver of CREB phosphorylation. |
| KN93 | CaMKII | Partial Attenuation | CaMKII contributes to the signaling flux. |
| LY294002 | PI3K | Minimal/No Effect on p-CREB | PI3K mediates survival (Bcl-2) rather than acute CREB phosphorylation in some models. |
Dose-Response Summary
| Model System | Effective Dosage | Key Readout | Reference |
| SH-SY5Y Cells | 30 - 50 μM | Increased cell viability vs. Glutamate/H2O2; p-CREB upregulation. | |
| CMS Rats | 10 - 20 mg/kg (Oral) | Reversal of sucrose preference deficit; restoration of hippocampal BDNF. | |
| APP/PS1 Mice | 10 - 20 mg/kg (Oral) | Reduced Aβ deposition; improved Morris Water Maze performance. |
Experimental Methodologies
Protocol A: Extraction of 3,6'-DSS from Polygala tenuifolia
Objective: Isolate high-purity 3,6'-DSS for experimental use.
-
Raw Material Preparation: Pulverize dried roots of Polygala tenuifolia (Willd.) to a fine powder (pass through a 40-mesh sieve).
-
Extraction:
-
Mix powder with 70% Methanol or 30% Ethanol (1:10 w/v ratio).
-
Perform reflux extraction for 1.5 hours at 60-70°C.
-
Filter the supernatant and repeat extraction twice. Combine filtrates.
-
-
Concentration: Evaporate solvent under reduced pressure (rotary evaporator) at 50°C to obtain a crude extract.
-
Purification (HPLC):
-
Column: C18 Reverse-Phase Column (e.g., Agilent ZORBAX SB-C18, 5μm).
-
Mobile Phase: Acetonitrile (A) and 0.05% Phosphoric Acid in Water (B).
-
Gradient: 10% A to 40% A over 30 minutes.
-
Detection: UV at 320 nm.
-
Collection: Collect the peak corresponding to the 3,6'-DSS standard retention time.
-
Protocol B: In Vitro Phospho-Profiling (Western Blot)
Objective: Quantify the upregulation of p-CREB and BDNF in neuronal cells.
Critical Success Factor: Phosphorylated proteins are highly unstable. Phosphatase inhibitors must be included in all lysis buffers, and samples must be kept on ice at all times.
-
Cell Culture:
-
Seed SH-SY5Y or PC12 cells in 6-well plates (
cells/well). -
Differentiate if necessary (e.g., with Retinoic Acid for SH-SY5Y or NGF for PC12) to induce neurite outgrowth.
-
-
Treatment:
-
Pre-treatment: If testing neuroprotection, pre-treat with 3,6'-DSS (10, 30, 50 μM) for 2-24 hours.
-
Challenge: Add Corticosterone (200 μM) or Glutamate (10 mM) for 24 hours.
-
Inhibitor Check: Pre-incubate with K252a (100 nM) or U0126 (10 μM) for 30 mins prior to 3,6'-DSS to validate mechanism.
-
-
Lysis & Protein Extraction:
-
Wash cells 2x with ice-cold PBS.
-
Add RIPA Lysis Buffer supplemented with:
-
Protease Inhibitor Cocktail (1x)
-
Phosphatase Inhibitor Cocktail 2 & 3 (Sodium Orthovanadate, Sodium Fluoride).
-
-
Scrape cells and incubate on ice for 30 mins. Centrifuge at 12,000g for 15 mins at 4°C.
-
-
Western Blotting:
-
Load 30-50 μg protein per lane on 10-12% SDS-PAGE.
-
Transfer to PVDF membrane.[7]
-
Blocking: 5% BSA in TBST (Do not use non-fat milk for phospho-antibodies as casein can interfere).
-
Primary Antibodies:
-
Anti-p-CREB (Ser133) (1:1000)
-
Anti-BDNF (1:1000)
-
Anti-TrkB (1:1000)
-
Anti-
-actin (Loading Control)
-
-
Detection: ECL Chemiluminescence.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for isolating 3,6'-DSS and validating its activity in vitro.
References
-
Hu, Y., et al. (2014). Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway. Phytomedicine.
-
Liu, P., et al. (2011). Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd.[1] Journal of Pharmacy and Pharmacology.
-
Teng, L., et al. (2022). 3,6'-Disinapoylsucrose alleviates the amyloid precursor protein and lipopolysaccharide induced cognitive dysfunction through upregulation of the TrkB/BDNF pathway.[8] Journal of Asian Natural Products Research.
-
Li, C., et al. (2016). Synergistic Neuroprotective Effects of Two Herbal Ingredients via CREB-Dependent Pathway. Frontiers in Pharmacology.
-
Yoshii, A., & Constantine-Paton, M. (2014). Postsynaptic localization of PSD-95 is regulated by all three pathways downstream of TrkB signaling.[9] Frontiers in Synaptic Neuroscience.
Sources
- 1. Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CREB phosphorylation at Ser133 regulates transcription via distinct mechanisms downstream of cAMP and MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of CREB at Ser-133 induces complex formation with CREB-binding protein via a direct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct imaging of phosphorylation-dependent conformational change and DNA binding of CREB by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. 3,6'-Disinapoylsucrose alleviates the amyloid precursor protein and lipopolysaccharide induced cognitive dysfunction through upregulation of the TrkB/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Postsynaptic localization of PSD-95 is regulated by all three pathways downstream of TrkB signaling [frontiersin.org]
Technical Guide: 3,6'-Disinapoyl Sucrose (DISS) Modulation of HPA Axis Hyperactivity
Executive Summary
This technical guide analyzes the pharmacological impact of 3,6'-Disinapoyl sucrose (DISS) , a bioactive oligosaccharide ester isolated from Polygala tenuifolia (Yuanzhi), on Hypothalamic-Pituitary-Adrenal (HPA) axis hyperactivity.[1][2]
Targeting researchers and drug development professionals, this document delineates the mechanistic pathways by which DISS restores glucocorticoid receptor (GR) sensitivity, upregulates the BDNF/CREB cascade, and mitigates oxidative stress. It provides validated experimental protocols for replicating these effects in preclinical models, supported by quantitative data and pathway visualizations.
Part 1: Pharmacodynamics & Mechanism of Action
HPA Axis Dysregulation in Stress Pathology
Chronic stress precipitates HPA axis hyperactivity, characterized by elevated serum Corticotropin-Releasing Hormone (CRH), Adrenocorticotropic Hormone (ACTH), and Corticosterone (CORT). A critical failure point in this pathology is the downregulation of Glucocorticoid Receptors (GR) and Mineralocorticoid Receptors (MR) in the hippocampus, which impairs the negative feedback loop required to terminate the stress response.
DISS Mechanism: Restoration of Negative Feedback
DISS functions as a dual-action modulator. Its primary mode of action involves the transcriptional upregulation of GR and MR mRNA in the hippocampus. By restoring receptor density, DISS re-sensitizes the HPA axis to circulating glucocorticoids, effectively re-engaging the negative feedback brake and normalizing serum CORT levels.
The BDNF/CREB Signaling Cascade
Beyond HPA regulation, DISS exerts neuroprotective effects via the CaMKII/ERK1/2 pathway .
-
Activation: DISS stimulates the phosphorylation of Cyclic AMP Response Element-Binding Protein (CREB).[3][4]
-
Transcription: Phosphorylated CREB (p-CREB) binds to the promoter region of the BDNF gene.
-
Outcome: Increased synthesis of Brain-Derived Neurotrophic Factor (BDNF), promoting hippocampal neuroplasticity and reversing stress-induced neuronal apoptosis.
Visualization: DISS Signaling Pathway
The following diagram illustrates the multi-target mechanism of DISS, highlighting the crosstalk between HPA axis regulation and neurotrophic signaling.
Caption: DISS mechanism showing dual upregulation of GR/MR for HPA control and CaMKII/ERK activation for neurotrophic support.
Part 2: Preclinical Evidence & Quantitative Data
Studies utilizing the Chronic Unpredictable Mild Stress (CUMS) rat model have consistently demonstrated the efficacy of DISS. The following data summarizes key findings regarding biochemical markers and behavioral outcomes.
Comparative Efficacy Data (CUMS Model)
Data derived from Hu et al. (2010) and Liu et al. (2011).
| Parameter | Control (Non-Stressed) | CUMS Model (Vehicle) | CUMS + DISS (10-20 mg/kg) | Impact |
| Serum Corticosterone (ng/mL) | ~150 | ~350 (Hyperactive) | ~180 | Significant Reduction (p<0.01) |
| Serum ACTH (pg/mL) | ~40 | ~90 | ~50 | Normalization |
| Sucrose Preference (%) | ~85% | ~55% (Anhedonia) | ~78% | Reversal of Anhedonia |
| Hippocampal GR mRNA | Baseline | Downregulated | Upregulated | Restoration |
| Hippocampal BDNF Protein | Baseline | Decreased | Increased | Neuroprotection |
Key Insights
-
Dose-Dependency: Doses of 10 mg/kg and 20 mg/kg (i.g.) show superior efficacy compared to 5 mg/kg, often matching the efficacy of Fluoxetine (positive control) in restoring sucrose preference.
-
Timeline: Behavioral improvements in Sucrose Preference Tests (SPT) are typically observable after 3 weeks of daily administration.
-
Oxidative Markers: DISS treatment significantly increases Superoxide Dismutase (SOD) activity and reduces Malondialdehyde (MDA) levels in brain tissue, indicating potent antioxidant activity.
Part 3: Experimental Protocols
Protocol A: Chronic Unpredictable Mild Stress (CUMS) Model
Objective: Induce HPA axis hyperactivity and depressive-like behavior (anhedonia) to evaluate DISS efficacy.
Subject: Sprague-Dawley rats (Male, 200-250g). Duration: 28 Days (4 Weeks).
Stressors (Randomized Daily):
-
Day 1: Food deprivation (24h).
-
Day 2: Cage tilt (45°) for 24h.
-
Day 3: Damp bedding (200mL water/cage) for 24h.
-
Day 4: Cold swimming (4°C, 5 min).
-
Day 5: Tail pinch (1 min).
-
Day 6: Light/Dark cycle reversal.
-
Day 7: Water deprivation (24h).
-
Note: Ensure stressors are non-sequential to prevent habituation.
Protocol B: DISS Administration & Biochemical Assay Workflow
Objective: Validate the molecular mechanism of DISS on GR/MR and BDNF.
-
Drug Preparation: Dissolve DISS in 0.9% saline.
-
Dosing Regimen: Administer 10 mg/kg or 20 mg/kg via intragastric (i.g.) gavage once daily, starting from Day 7 of the CUMS protocol until Day 28.
-
Tissue Collection:
-
Sacrifice animals 24h after the last dose.
-
Rapidly dissect the hippocampus on ice.
-
Flash freeze in liquid nitrogen for Western Blot/PCR or fix in 4% paraformaldehyde for IHC.
-
Visualization: Experimental Workflow
This workflow delineates the critical path from stress induction to data acquisition.
Caption: 28-day experimental timeline from CUMS induction to biochemical validation of DISS efficacy.
Part 4: Future Directions & Clinical Implications
Translational Potential
DISS represents a novel class of Oligosaccharide Ester Antidepressants . Unlike SSRIs, which primarily target monoamine reuptake, DISS addresses the neuroendocrine (HPA) and neurotrophic (BDNF) deficits directly. This suggests potential utility for:
-
Treatment-Resistant Depression: Particularly in patients with marked HPA axis hyperactivity (e.g., elevated cortisol).
-
Neurodegenerative Comorbidities: Given its efficacy in APP/PS1 mice (Alzheimer's models), DISS may benefit patients with depression-associated cognitive decline.
Biomarker Strategy
Clinical trials should incorporate HPA axis biomarkers to stratify responders:
-
Primary Endpoint: Reduction in Cortisol Awakening Response (CAR).
-
Secondary Endpoint: Serum BDNF levels and oxidative stress markers (SOD/MDA).
References
-
Hu, Y., et al. (2010). Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats. Neurochemistry International.
-
Hu, Y., et al. (2011). Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd.[5] Journal of Pharmacy and Pharmacology.[6]
-
Liu, P., et al. (2009). A bioactive compound from Polygala tenuifolia regulates efficiency of chronic stress on hypothalamic-pituitary-adrenal axis.[1] Pharmazie.[1][4][5][7]
-
Nollet, M., et al. (2013). The unpredictable chronic mild stress protocol for inducing anhedonia in mice. Nature Protocols.
-
Zhang, H., et al. (2023). 3,6'-Disinapoyl sucrose alleviates cognitive deficits in APP/PS1 transgenic mice.[8] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. A bioactive compound from Polygala tenuifolia regulates efficiency of chronic stress on hypothalamic-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | A Model of Glucocorticoid Receptor Interaction With Coregulators Predicts Transcriptional Regulation of Target Genes [frontiersin.org]
- 8. 3,6'-Disinapoyl sucrose alleviates cognitive deficits in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dosing regimens for 3,6'-Disinapoyl sucrose in rat chronic mild stress models
Here are the detailed Application Notes and Protocols for investigating the dosing regimens for 3,6'-Disinapoyl sucrose in rat chronic mild stress models.
Application Note & Protocol Guide
Topic: Investigating 3,6'-Disinapoyl Sucrose in a Rat Model of Chronic Mild Stress: Dosing Regimens and Methodologies
Audience: Researchers, scientists, and drug development professionals.
Abstract and Introduction
This guide provides a comprehensive framework for evaluating the antidepressant-like effects of 3,6'-Disinapoyl sucrose (DISS), a bioactive oligosaccharide ester derived from the root of Polygala tenuifolia.[1][2] The Chronic Mild Stress (CMS) model in rats is a well-established paradigm for inducing depressive-like phenotypes, most notably anhedonia, which is a core symptom of major depressive disorder.[3][4] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for establishing effective dosing regimens of DISS in this model. We delve into the causality behind experimental choices, ensuring a robust and reproducible study design. The protocols herein are designed to be self-validating through the inclusion of appropriate controls and quantifiable endpoints, providing trustworthy and actionable data for preclinical drug development.
Scientific Background and Rationale
The Chronic Mild Stress (CMS) Model
The CMS model is a highly valued tool in neuropsychopharmacology due to its strong etiological and predictive validity.[4] Unlike acute stress models, the CMS paradigm exposes animals to a series of varied, unpredictable, and mild stressors over a prolonged period (typically 3-5 weeks).[5] This chronicity and unpredictability are crucial as they mimic the sustained environmental pressures that can contribute to the development of depression in humans.[3][4] The primary behavioral readout is a reduction in the consumption of a palatable sucrose solution, interpreted as anhedonia—a diminished interest or pleasure in rewarding stimuli.[5][6] The reversal of this anhedonic state by chronic, but not acute, administration of test compounds is a key predictor of antidepressant efficacy.[7]
3,6'-Disinapoyl Sucrose (DISS): A Multifaceted Neuroprotective Agent
DISS is a promising natural compound that has demonstrated significant antidepressant and neuroprotective properties in preclinical studies.[1][8] Its mechanism of action is believed to be multifaceted, targeting several key pathways implicated in the pathophysiology of depression.
Key Mechanistic Pathways:
-
Neurotrophic Factor Signaling: DISS has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and promote the phosphorylation of the cAMP response element-binding protein (CREB).[1][2] This signaling cascade is critical for neuronal survival, plasticity, and neurogenesis, processes that are often impaired in depression.[9] The upstream activation appears to involve the ERK1/2 and CaMKII pathways.[1]
-
HPA Axis Modulation: Chronic stress leads to hyperactivity of the Hypothalamic-Pituitary-Adrenal (HPA) axis. DISS has been found to normalize this axis by reducing elevated serum levels of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and corticosterone (CORT).[8] It also enhances the expression of glucocorticoid (GR) and mineralocorticoid (MR) receptors, which are vital for the negative feedback regulation of the HPA axis.[8]
-
Monoamine Oxidase (MAO) Inhibition: DISS may exert antidepressant effects through the inhibition of MAO-A and MAO-B, enzymes responsible for the breakdown of key neurotransmitters like serotonin, dopamine, and norepinephrine.[10]
The following diagram illustrates the hypothesized signaling pathways through which DISS exerts its antidepressant effects.
Caption: Hypothesized mechanism of DISS in reversing stress-induced deficits.
Experimental Design and Dosing Regimen
A robust experimental design is paramount. The following structure ensures the validation of the CMS model and a clear assessment of DISS efficacy.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g at the start of the experiment) are recommended, as they are widely used and validated in CMS protocols.[4][11]
-
Experimental Groups (n=10-12 per group):
-
Unstressed Control + Vehicle: No stress; receives vehicle daily.
-
CMS + Vehicle: Exposed to CMS protocol; receives vehicle daily. (This group validates the induction of the depressive-like state).
-
CMS + DISS (5 mg/kg): Exposed to CMS; receives low-dose DISS.
-
CMS + DISS (10 mg/kg): Exposed to CMS; receives medium-dose DISS.
-
CMS + DISS (20 mg/kg): Exposed to CMS; receives high-dose DISS.
-
CMS + Positive Control (e.g., Fluoxetine 10 mg/kg): Exposed to CMS; receives a standard antidepressant to validate the model's predictive power.
-
Dosing Rationale:
The proposed doses of 5, 10, and 20 mg/kg are based on previous studies where these concentrations effectively reversed stress-induced alterations in sucrose consumption and neurotrophic factor levels in rats.[2] Administration via oral gavage (i.g.) is chosen for its clinical relevance and consistency with prior research.[8] A treatment duration of 21-28 days is critical, as antidepressant effects in the CMS model typically manifest after chronic administration.[5][7]
Data Summary Table:
| Parameter | Specification | Rationale |
| Compound | 3,6'-Disinapoyl sucrose (DISS) | Bioactive component of Polygala tenuifolia.[2] |
| Animal Model | Male Wistar or Sprague-Dawley rats | Standard, validated strains for CMS studies.[4][11] |
| Age/Weight | 8-10 weeks / 200-250g | Standard adult weight to avoid developmental confounds. |
| Dose Levels | 5, 10, and 20 mg/kg/day | Based on established efficacy in prior CMS studies.[2] |
| Administration Route | Oral Gavage (i.g.) | Clinically relevant and controlled dosing method. |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in sterile water | Inert vehicle for suspension of poorly soluble compounds.[12] |
| Stress Duration | 28 days | Sufficient time to induce a stable anhedonic phenotype.[8] |
| Treatment Duration | Days 8-28 of CMS protocol | Allows for stress induction before starting treatment. |
| Primary Endpoint | Sucrose Preference Test (SPT) | Measures anhedonia, a core symptom of depression.[5] |
| Secondary Endpoints | Serum CORT/ACTH, Hippocampal BDNF/pCREB | Correlates behavioral outcomes with mechanistic targets.[1][8] |
Detailed Experimental Protocols
The entire experimental workflow is visualized below, providing a clear timeline from animal arrival to data analysis.
Caption: Overall experimental workflow from acclimatization to analysis.
Protocol 1: Preparation of DISS Formulation
-
Calculation: Calculate the total amount of DISS required for the entire study based on the number of rats, dose levels, and treatment duration.
-
Vehicle Preparation: Prepare a sterile 0.5% (w/v) solution of Carboxymethylcellulose (CMC) in distilled water. Mix thoroughly using a magnetic stirrer until a homogenous suspension is formed.
-
DISS Suspension: Weigh the required amount of DISS for each concentration (e.g., for 10 mg/kg dose, prepare a 1 mg/mL solution if dosing at 10 mL/kg volume).
-
Mixing: Gradually add the DISS powder to the vehicle while stirring. Continue stirring for at least 30 minutes to ensure a uniform suspension. Prepare fresh daily before administration.
Protocol 2: Chronic Mild Stress (CMS) Induction (4 Weeks)
-
Housing: House rats individually to prevent social buffering and allow for accurate food/water intake measurements.
-
Stressor Schedule: Apply one of the following stressors each day in a random, unpredictable order. Ensure the control group is not exposed to these conditions.
| Day | AM Stressor (e.g., 10:00 - 18:00) | PM Stressor (Overnight) |
| 1 | Cage Tilt (45°) | Damp Bedding (200 mL water in sawdust) |
| 2 | Food Deprivation | Soiled Cage (100 mL water in sawdust from another cage) |
| 3 | Water Deprivation | Light/Dark Cycle Reversal |
| 4 | Stroboscopic Light (150 flashes/min) | Predator Sounds (recorded cat/owl sounds) |
| 5 | White Noise (85 dB) | Continuous Overhead Light |
| 6 | Restraint (30 min in a plastic tube) | No Stress |
| 7 | No Stress | No Stress |
| This schedule should be varied weekly to maintain unpredictability. |
Protocol 3: Drug Administration
-
Timing: Administer the assigned treatment (Vehicle, DISS, or Positive Control) via oral gavage once daily, typically in the morning before the day's stressor is applied.
-
Procedure: Gently restrain the rat. Insert the gavage needle carefully over the tongue into the esophagus, ensuring it does not enter the trachea. Administer the solution slowly.
-
Volume: The administration volume should be consistent across all groups (e.g., 5-10 mL/kg).
Protocol 4: Sucrose Preference Test (SPT)
-
Habituation (48h before test): Deprive rats of food and water for 12-14 hours. Then, present them with two pre-weighed bottles: one containing 1% (w/v) sucrose solution and the other containing tap water, for 1 hour.
-
Testing (Baseline and Weekly): Following a 12-14 hour food and water deprivation period, present each individually housed rat with two pre-weighed bottles (1% sucrose and water).
-
Measurement: After 1 hour, remove and weigh the bottles to determine the consumption of each liquid.
-
Calculation: Calculate sucrose preference using the formula: Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100
-
Rationale: A significant decrease in sucrose preference in the CMS+Vehicle group compared to the unstressed control group indicates the successful induction of anhedonia. A significant increase in preference in the DISS-treated groups compared to the CMS+Vehicle group indicates an antidepressant-like effect.[7]
Protocol 5: Sample Collection and Biochemical Analysis
-
Euthanasia: 24 hours after the final behavioral test, euthanize the rats according to approved institutional guidelines (e.g., CO2 asphyxiation followed by decapitation).
-
Blood Collection: Collect trunk blood into EDTA-coated tubes for plasma separation. Centrifuge at 3000 rpm for 15 minutes at 4°C. Store plasma at -80°C for CORT and ACTH analysis using commercial ELISA kits.
-
Brain Dissection: Rapidly dissect the brain on an ice-cold plate. Isolate the hippocampus, flash-freeze it in liquid nitrogen, and store it at -80°C.
-
Biochemical Analysis: Homogenize hippocampal tissue for analysis. Use Western Blot to measure the protein levels of pCREB, total CREB, and BDNF. Use ELISA kits as an alternative for quantifying BDNF levels.
References
-
Hu, D., Chen, J., Zhang, T., & Liu, A. (2014). Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway. Planta Medica, 80(02/03), 198-204. [Link]
-
Liu, P., et al. (2010). A bioactive compound from Polygala tenuifolia regulates efficiency of chronic stress on hypothalamic-pituitary-adrenal axis. Evidence-Based Complementary and Alternative Medicine, 2011. [Link]
-
Liu, P., et al. (2010). Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats. Neurochemistry International, 56(6-7), 819-825. [Link]
-
Nollet, M., et al. (2021). Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives. Psychopharmacology, 238(10), 2883-2907. [Link]
-
Barr, A. M., & Phillips, A. G. (1998). Chronic mild stress has no effect on responding by rats for sucrose under a progressive ratio schedule. Physiology & Behavior, 64(5), 591-597. [Link]
-
Li, Y., et al. (2018). Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats. Molecules, 23(8), 2008. [Link]
-
Tse, Y. C., & Bond, A. J. (2002). The unpredictable chronic mild stress protocol for inducing anhedonia in mice. Journal of visualized experiments: JoVE, (120), e58195. [Link]
-
Papp, M. (2012). Models of affective illness: chronic mild stress in the rat. Current protocols in pharmacology, Chapter 5, Unit 5.9. [Link]
-
Willner, P., et al. (1987). Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant. Psychopharmacology, 93(3), 358-364. [Link]
-
Huang, J., et al. (2022). Anxiolytic effects, metabolism and plasma pharmacokinetics of 3, 6' -disinapoylsucrose. Biomedicine & Pharmacotherapy, 149, 112913. [Link]
-
Wang, Y., et al. (2021). Discovery of antidepressant active compounds from Polygala tenuifolia Willd.: An integrated multitarget screening strategy combining network pharmacology with cell membrane chromatography coupled to high performance liquid chromatography. Journal of Ethnopharmacology, 279, 114389. [Link]
-
Liu, J., et al. (2010). Possible mechanism of the antidepressant effect of 3,6′-disinapoyl sucrose from Polygala tenuifolia Willd. Journal of Pharmacy and Pharmacology, 62(9), 1167-1175. [Link]
-
Nootropics Expert. (n.d.). Polygala Tenuifolia. Retrieved February 5, 2026, from [Link]
-
Montezuma, K., et al. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Journal of visualized experiments: JoVE, (106), e53109. [Link]
-
Ampuero, E., et al. (2015). Two Chronic Stress Models Based on Movement Restriction in Rats Respond Selectively to Antidepressant Drugs: Aldolase C As a Potential Biomarker. International Journal of Neuropsychopharmacology, 18(10), pyv052. [Link]
-
Peredo, H. A., et al. (2020). Rats Exposed to Excess Sucrose During a Critical Period Develop Inflammation and Express a Secretory Phenotype of Vascular Smooth Muscle Cells. International Journal of Molecular Sciences, 21(21), 8303. [Link]
-
Oh, Y. S., et al. (2015). Chronic Antidepressant Treatment in Normal Mice Induces Anxiety and Impairs Stress-coping Ability. Experimental Neurobiology, 24(2), 156-165. [Link]
-
Monteiro, S., et al. (2015). An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice. Frontiers in behavioral neuroscience, 9, 26. [Link]
-
de Oliveira, A. M., et al. (2011). Antidepressant-like effect of extract from Polygala paniculata: Involvement of the monoaminergic systems. Journal of Ethnopharmacology, 134(3), 904-909. [Link]
-
Liu, Y., et al. (2023). A review of the pharmacological action and mechanism of natural plant polysaccharides in depression. Frontiers in Pharmacology, 14, 1198424. [Link]
-
Tovar-Castro, L., et al. (2017). High Sucrose Ingestion during a Critical Period of Vessel Development Promotes the Synthetic Phenotype of Vascular Smooth Muscle Cells and Modifies Vascular Contractility Leading to Hypertension in Adult Rats. Oxidative medicine and cellular longevity, 2017, 3150720. [Link]
-
Golden, T., et al. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of visualized experiments: JoVE, (140), e58195. [Link]
-
Zhu, J., et al. (2022). Xiaoyaosan Ameliorates Chronic Restraint Stress-Induced Depression-Like Phenotype by Suppressing A2AR Signaling in the Rat Striatum. Frontiers in Pharmacology, 13, 894056. [Link]
-
Ibi, D., et al. (2014). Preclinical Evidence of Rapid-Onset Antidepressant-Like Effect in Radix Polygalae Extract. PLoS ONE, 9(2), e88617. [Link]
-
Shardone, E., et al. (2014). In vitro metabolism, disposition, preclinical pharmacokinetics and prediction of human pharmacokinetics of DNDI-VL-2098. European Journal of Pharmaceutical Sciences, 65, 123-132. [Link]
Sources
- 1. Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of affective illness: chronic mild stress in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic mild stress has no effect on responding by rats for sucrose under a progressive ratio schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Frontiers | A review of the pharmacological action and mechanism of natural plant polysaccharides in depression [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. dndi.org [dndi.org]
Western blot analysis of TrkB/BDNF pathway treated with 3,6'-DSS
Application Note: High-Fidelity Western Blot Analysis of TrkB/BDNF Pathway Modulation by 3,6'-Disinapoyl Sucrose (3,6'-DSS)
Introduction & Scientific Rationale
3,6'-Disinapoyl sucrose (3,6'-DSS) is a bioactive oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd.[1] It has garnered significant attention in neuropsychopharmacology for its potent antidepressant and neuroprotective effects. Unlike conventional monoamine reuptake inhibitors, 3,6'-DSS functions primarily by modulating neuroplasticity via the Brain-Derived Neurotrophic Factor (BDNF) and Tropomyosin receptor kinase B (TrkB) signaling axis.
For researchers investigating this compound, accurate Western blot analysis is not merely about detecting protein bands; it is about validating a dynamic phosphorylation cascade. 3,6'-DSS does not simply "increase BDNF"; it initiates a signaling sequence involving the autophosphorylation of TrkB, activation of downstream kinases (ERK1/2, CaMKII), and the phosphorylation of the transcription factor CREB, which ultimately drives BDNF gene transcription.
This guide provides a rigorous, field-validated protocol for analyzing this pathway, addressing specific challenges such as preserving labile phosphorylation sites on TrkB and capturing the low-molecular-weight mature BDNF protein.
Mechanistic Pathway & Experimental Targets
To properly design your blot, you must understand the temporal sequence of events triggered by 3,6'-DSS.
Core Signaling Architecture
-
Ligand-Like Action: 3,6'-DSS interacts with the TrkB receptor (or potentiates its sensitivity to endogenous BDNF).
-
Receptor Activation: This leads to TrkB dimerization and autophosphorylation at tyrosine residues (specifically Tyr490 and Tyr816 ).
-
Kinase Cascade:
-
Tyr490 phosphorylation recruits Shc/Grb2, activating the Ras-ERK1/2 (MAPK) pathway.
-
Tyr816 phosphorylation recruits PLC
, leading to CaMKII activation.
-
-
Transcriptional Regulation: Both ERK and CaMKII phosphorylate CREB at Ser133.
-
Outcome: p-CREB binds to the promoter of the BDNF gene, increasing the synthesis of Pro-BDNF, which is cleaved to Mature BDNF .
Figure 1: The 3,6'-DSS signaling cascade. The compound stimulates TrkB phosphorylation, activating ERK/CaMKII pathways that converge on CREB to upregulate BDNF expression.
Experimental Design & Sample Preparation
A. Dosing and Time-Points
The effects of 3,6'-DSS are dose- and time-dependent.[1][2]
-
In Vitro (e.g., SH-SY5Y, PC12 cells):
-
Dose: 10 – 50
M. -
Time:
-
15–60 min: To detect p-TrkB and p-CREB (rapid phosphorylation events).
-
24–48 hours: To detect changes in total BDNF protein levels (translational outcome).
-
-
-
In Vivo (e.g., Rat Hippocampus):
-
Dose: 5 – 20 mg/kg (intragastric), typically over 3–4 weeks for chronic stress models.
-
B. Lysis Buffer Composition (Critical)
Standard RIPA buffer is insufficient for preserving the phosphorylation states of TrkB and CREB. You must supplement with high-concentration phosphatase inhibitors.
| Component | Concentration | Function |
| RIPA Base | 50 mM Tris, 150 mM NaCl, 1% NP-40, 0.5% Deoxycholate, 0.1% SDS | Solubilizes membrane-bound TrkB. |
| Protease Inhibitors | 1x Cocktail (e.g., Roche cOmplete) | Prevents degradation of BDNF. |
| Sodium Orthovanadate | 1–2 mM (Activated) | Crucial: Inhibits tyrosine phosphatases (preserves p-TrkB). |
| Sodium Fluoride | 50 mM | Inhibits serine/threonine phosphatases (preserves p-CREB/p-ERK). |
| PMSF | 1 mM | Serine protease inhibitor (add fresh). |
Step-by-Step Western Blot Protocol
Phase 1: Electrophoresis (SDS-PAGE)
-
Challenge: You are detecting proteins of vastly different sizes simultaneously: TrkB (~145 kDa) and Mature BDNF (~14 kDa).
-
Solution: Use a 4–20% Gradient Gel or run two separate gels.
-
Option A (Gradient): Resolves 10–200 kDa.
-
Option B (Split): Run a 12-15% gel for BDNF and an 8% gel for TrkB.
-
Phase 2: Transfer (The "Blow-Through" Risk)
Mature BDNF is very small (14 kDa) and can pass through standard 0.45
-
Membrane: Use PVDF with 0.2
m pore size . Nitrocellulose is acceptable but PVDF offers better retention for small proteins. -
Transfer Conditions:
-
Wet Transfer: 90V for 70-90 mins (cold room).
-
Semi-Dry: Not recommended for quantitative phosphorylation studies of high MW proteins like TrkB.
-
Phase 3: Blocking & Antibody Incubation
-
Blocking Buffer: 5% BSA (Bovine Serum Albumin) in TBST.
-
Note:Do not use Non-Fat Milk for phospho-antibodies (p-TrkB, p-CREB). Milk contains casein, a phospho-protein that causes high background.
-
Antibody Table:
| Target | Molecular Weight | Recommended Dilution | Notes |
| Anti-TrkB (Total) | 145 kDa (Full), 95 kDa (Truncated) | 1:1000 | Detects both gp145 and gp95 isoforms. |
| Anti-p-TrkB | 145 kDa | 1:500 - 1:1000 | Target Tyr490 or Tyr816 . |
| Anti-BDNF | 14 kDa (Mature), 32 kDa (Pro) | 1:500 - 1:1000 | Ensure antibody specifically recognizes mature form. |
| Anti-p-CREB | 43 kDa | 1:1000 | Ser133 site. |
| Anti-p-ERK1/2 | 42/44 kDa | 1:1000 - 1:2000 | Thr202/Tyr204 site. |
| Beta-Actin/GAPDH | 42/36 kDa | 1:5000 | Loading control. |
Phase 4: Detection & Normalization
-
Detection: ECL Prime or similar high-sensitivity substrate. p-TrkB signals can be weak; avoid standard ECL.
-
Normalization Strategy (Scientific Integrity):
-
Phospho-Proteins: Must be normalized to Total Protein (e.g., p-TrkB divided by Total TrkB), not Beta-actin. This accounts for variations in immunoprecipitation or expression levels.
-
BDNF: Normalize to Beta-actin or GAPDH.
-
Workflow Visualization
Figure 2: Optimized Western Blot workflow. Note the specific requirement for 0.2µm PVDF and the strip/reprobe cycle for phospho-protein normalization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No BDNF band (14 kDa) | "Blow-through" during transfer. | Switch to 0.2 |
| Weak p-TrkB Signal | Phosphatase activity. | Ensure Na3VO4 is fresh and activated (boiled). Keep lysates on ice at all times. |
| High Background | Blocking with milk. | Switch to 5% BSA for all phospho-antibodies. |
| Multiple TrkB Bands | Truncated isoforms. | TrkB exists as full-length (gp145) and truncated (gp95). 3,6'-DSS mainly activates gp145. Focus quantification on the top band. |
References
-
Hu, Y., et al. (2010). Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats. Neurochemistry International, 56(3), 461-465.
-
Li, X., et al. (2014). Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway.[1] Neuroscience Letters, 561, 11-16.
-
Abcam. Western blot for phosphorylated proteins protocol.
-
Gupta, V.K., et al. (2013). BDNF/TrkB signaling in Parkinson's disease. International Journal of Molecular Sciences, 14(11), 22830-22849.
Sources
- 1. Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunofluorescence staining of hippocampal neurons after 3,6'-DSS treatment
Application Note: Immunofluorescence Profiling of Hippocampal Neuroplasticity Following 3,6'-Disinapoyl Sucrose (3,6'-DSS) Treatment
Executive Summary
This guide provides a rigorous methodology for evaluating the neurotrophic and neuroprotective effects of 3,6'-Disinapoyl sucrose (3,6'-DSS) on primary hippocampal neurons using immunofluorescence (IF). 3,6'-DSS, an active oligosaccharide ester isolated from Polygala tenuifolia, is a potent modulator of the BDNF-TrkB-CREB signaling axis .
Unlike generic staining protocols, this application note focuses on visualizing synaptic plasticity and neurogenesis markers . It addresses specific challenges such as preserving dendritic arborization during fixation and quantifying phosphorylation states (e.g., p-CREB, p-TrkB) which are labile and sensitive to phosphatase activity.
Mechanism of Action: The BDNF/TrkB Axis
To design a valid experiment, one must understand the temporal dynamics of the target. 3,6'-DSS does not merely "stain" neurons; it actively triggers a signaling cascade.
-
Primary Target: 3,6'-DSS stimulates the TrkB receptor (Tropomyosin receptor kinase B).
-
Signal Transduction: Activation of TrkB recruits downstream kinases, specifically ERK1/2 (MAPK pathway) and PI3K/Akt .
-
Nuclear Transcription: These kinases phosphorylate CREB (cAMP response element-binding protein) at Ser133.
-
Functional Outcome: p-CREB promotes the transcription of BDNF (Brain-Derived Neurotrophic Factor), creating a positive feedback loop that enhances dendritic spine density and cell survival.
Figure 1: 3,6'-DSS Signaling Pathway
The following diagram illustrates the molecular cascade activated by 3,6'-DSS, highlighting the specific nodes (TrkB, CREB, BDNF) that serve as validation markers for immunofluorescence.
Caption: 3,6'-DSS activates TrkB, triggering kinase cascades (ERK/Akt) that phosphorylate CREB, driving BDNF expression and synaptic plasticity.
Experimental Design & Controls
Trustworthiness Rule: An experiment without proper controls is anecdotal.
Reagent Preparation
-
3,6'-DSS Stock: Dissolve in DMSO to create a 100 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in maintenance medium (Neurobasal + B27) to 10–30 µM . Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
Critical Control Arms
| Group | Treatment | Purpose |
| Vehicle Control | 0.1% DMSO | Baseline for normalization. |
| Positive Control | Recombinant BDNF (50 ng/mL) | Validates that the neurons can respond to TrkB stimulation. |
| Experimental | 3,6'-DSS (10, 20, 30 µM) | Dose-response evaluation. |
| Mechanistic Check | 3,6'-DSS + K252a (200 nM) | Crucial: K252a is a TrkB inhibitor. If 3,6'-DSS effects are blocked here, the TrkB mechanism is confirmed. |
Detailed Protocol: Immunofluorescence Staining
Pre-requisite: Primary hippocampal neurons (E18 rat or mouse) cultured on Poly-D-Lysine (PDL) coated coverslips for 7–14 DIV (Days In Vitro).
Step 1: Treatment & Fixation (The "Snapshot")
Timing is critical. For p-CREB/p-TrkB (signaling), treat for 30–60 mins . For BDNF protein levels or spine density (structural), treat for 24–48 hours .
-
Wash: Gently aspirate medium. Wash 1x with warm PBS (37°C). Do not use cold PBS; it depolymerizes microtubules.
-
Fixation: Add 4% Paraformaldehyde (PFA) + 4% Sucrose in PBS. Incubate for 15 minutes at RT.
-
Why Sucrose? It maintains the osmotic pressure, preventing "blebbing" of delicate dendrites.
-
-
Rinse: Wash 3x with PBS (5 min each).
Step 2: Permeabilization & Blocking[1][2]
-
Permeabilize: Incubate in 0.25% Triton X-100 in PBS for 10 minutes .
-
Note: For synaptic vesicle proteins (Synapsin), reduce Triton to 0.1% or use Digitonin to preserve membrane integrity.
-
-
Block: Incubate in 5% Normal Goat Serum (NGS) + 1% BSA in PBS for 1 hour at RT.
-
Goal: Block non-specific binding sites.
-
Step 3: Antibody Incubation[1][2][3]
-
Primary Antibodies: Dilute in Blocking Buffer. Incubate Overnight at 4°C in a humidified chamber.
-
Structural Marker: Mouse anti-MAP2 (1:1000) – Visualizes dendrites.
-
Target Marker: Rabbit anti-BDNF (1:500) OR Rabbit anti-p-CREB (Ser133) (1:200).
-
Synaptic Marker: Rabbit anti-PSD95 (1:500) – For synaptic density analysis.
-
-
Secondary Antibodies: Wash coverslips 3x with PBS.[1] Incubate with Alexa Fluor 488 (Rabbit) and Alexa Fluor 594 (Mouse) (1:1000) for 1 hour at RT in the dark.
Step 4: Mounting[1][2]
Figure 2: Experimental Workflow
A step-by-step visualization of the protocol to ensure reproducibility.
Caption: Workflow for IF staining of 3,6'-DSS treated neurons, emphasizing fixation with sucrose and overnight primary incubation.
Data Analysis & Quantification
Visual inspection is insufficient. You must quantify the neuroplasticity effects.
Sholl Analysis (Dendritic Complexity)
3,6'-DSS enhances neurite outgrowth. Use ImageJ/Fiji with the Sholl Analysis plugin.
-
Threshold the MAP2 channel to create a binary mask.
-
Place the center on the soma.
-
Generate concentric circles (step size: 10 µm).
-
Metric: Count intersections per radius. 3,6'-DSS treatment should shift the curve upward (increased complexity) compared to vehicle.
Fluorescence Intensity (Signaling)
For p-CREB or BDNF levels:
-
Select the Nuclear ROI (based on DAPI) for p-CREB, or Soma/Dendrite ROI (based on MAP2) for BDNF.
-
Measure Corrected Total Cell Fluorescence (CTCF) :
Troubleshooting Guide
Self-validating solutions for common failures.
| Problem | Probable Cause | Solution |
| Weak p-CREB Signal | Phosphatase activity | Add Phosphatase Inhibitor Cocktail to the fixation buffer or fix immediately after washing. |
| Blebbed Dendrites | Osmotic shock | Ensure 4% Sucrose is included in the PFA fixative. Warm all buffers to 37°C. |
| High Background | Insufficient Blocking | Increase NGS to 10% or add 0.3 M Glycine wash after fixation to quench aldehydes. |
| No Effect of 3,6'-DSS | Drug degradation | 3,6'-DSS is an ester.[3][4] Ensure stock is fresh and not hydrolyzed. Check pH of culture media. |
References
-
Hu, Y., et al. (2010). Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats. Neurochemistry International, 56(3), 461-469.
-
Liu, P., et al. (2017). 3,6'-Disinapoyl sucrose prevents the accumulation of amyloid-beta and tau via the PI3K/Akt/GSK-3β signaling pathway. Journal of Molecular Neuroscience, 62, 1-10.
-
Guo, Z., et al. (2022). Immunofluorescence staining of phosphoinositides in primary mouse hippocampal neurons in dissociated culture.[5] STAR Protocols, 3(3), 101549.[5]
-
Protocols.io. Immunofluorescence staining of cultured mouse hippocampal neurons.[1][5]
Sources
- 1. Immunofluorescence staining of cultured mouse hippocampal neurons [protocols.io]
- 2. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 3. selleckchem.com [selleckchem.com]
- 4. Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunofluorescence staining of phosphoinositides in primary mouse hippocampal neurons in dissociated culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of 3,6'-Disinapoyl Sucrose Reference Standards
Introduction: The Significance of 3,6'-Disinapoyl Sucrose as a Reference Standard
3,6'-Disinapoyl sucrose is a naturally occurring phenylpropanoid sucrose ester found in various medicinal plants, most notably in the roots of Polygala tenuifolia[1][2]. This bioactive molecule has garnered significant interest within the scientific community for its potential therapeutic properties, including neuroprotective and antidepressant-like activities[1][3]. As research into the pharmacological profile and clinical potential of 3,6'-disinapoyl sucrose intensifies, the availability of a highly pure and well-characterized reference standard becomes paramount.
Reference standards are critical for the accurate quantification of the compound in biological matrices, the validation of analytical methods, and ensuring the quality and consistency of raw materials and finished products in drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 3,6'-disinapoyl sucrose to serve as a reliable reference standard.
Strategic Synthesis of 3,6'-Disinapoyl Sucrose: A Regioselective Approach
The synthesis of sucrose esters presents a unique challenge due to the presence of eight hydroxyl groups with varying reactivity on the sucrose backbone. To achieve the desired 3,6'-disubstitution pattern, a regioselective acylation strategy is essential. This protocol adapts a multi-step approach involving the protection of more reactive hydroxyl groups, followed by the targeted esterification with sinapic acid, and subsequent deprotection.
Causality Behind Experimental Choices
The selection of a regioselective synthesis route is crucial to maximize the yield of the desired isomer and simplify the subsequent purification process. Direct esterification of unprotected sucrose would lead to a complex mixture of mono-, di-, tri-, and higher esters with various positional isomers, making the isolation of pure 3,6'-disinapoyl sucrose exceedingly difficult.
The chosen strategy focuses on the inherent reactivity differences of the hydroxyl groups on the sucrose molecule. The primary hydroxyl groups at the 6 and 6' positions are generally more reactive than the secondary hydroxyls. However, to achieve specific acylation at the 3' and 6 positions, a protection-deprotection strategy is often employed.
Caption: Synthesis workflow for 3,6'-disinapoyl sucrose.
Experimental Protocol: Synthesis of 3,6'-Disinapoyl Sucrose
This protocol is adapted from established methods for the regioselective acylation of sucrose and should be performed by personnel trained in synthetic organic chemistry.
Materials:
-
Sucrose
-
Protecting agent (e.g., Acetone with a catalyst for isopropylidene protection)
-
Sinapic acid
-
Activating agent for Steglich esterification (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)
-
Catalyst (e.g., 4-Dimethylaminopyridine - DMAP)
-
Deprotection agent (e.g., Trifluoroacetic acid - TFA)
-
Anhydrous solvents (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)
-
Standard laboratory glassware and equipment
Step-by-Step Methodology:
-
Protection of Sucrose:
-
Dissolve sucrose in anhydrous acetone containing a suitable catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until the formation of the desired di-O-isopropylidene sucrose derivative is confirmed by Thin Layer Chromatography (TLC). This protects the 1,2 and 4',6' hydroxyl groups.
-
Quench the reaction, neutralize the catalyst, and purify the protected sucrose derivative using silica gel chromatography.
-
-
Activation of Sinapic Acid:
-
In a separate flask, dissolve sinapic acid in anhydrous DCM.
-
Add DCC and a catalytic amount of DMAP.
-
Stir the reaction at 0°C to form the activated ester of sinapic acid.
-
-
Regioselective Acylation:
-
Dissolve the protected sucrose from step 1 in anhydrous DMF.
-
Slowly add the activated sinapic acid solution from step 2 to the sucrose solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the formation of the di-acylated product.
-
-
Deprotection:
-
Remove the solvent under reduced pressure.
-
Dissolve the crude protected 3,6'-disinapoyl sucrose in a solution of TFA in DCM.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the acid and remove the solvent to yield the crude 3,6'-disinapoyl sucrose.
-
Purification of 3,6'-Disinapoyl Sucrose: A Two-Step Chromatographic Approach
The crude product from the synthesis will contain the desired 3,6'-disinapoyl sucrose, along with unreacted starting materials, byproducts, and potentially other positional isomers. A robust, multi-step purification strategy is therefore essential to achieve the high purity required for a reference standard.
Rationale for the Purification Strategy
A two-step chromatographic approach is recommended for optimal purity. Initial purification by flash silica gel chromatography will remove the bulk of the impurities. This is a cost-effective and efficient method for a preliminary clean-up. The subsequent use of preparative High-Performance Liquid Chromatography (HPLC) provides the high resolution necessary to separate the target compound from any closely related isomers, yielding a final product with the desired level of purity.
Caption: Purification workflow for 3,6'-disinapoyl sucrose.
Experimental Protocol: Purification
Part 1: Flash Silica Gel Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Ethyl acetate, Hexane, Methanol)
-
Flash chromatography system or glass column
-
TLC plates and developing chamber
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude 3,6'-disinapoyl sucrose in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture) and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with a hexane/ethyl acetate mixture and gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired product.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the semi-purified 3,6'-disinapoyl sucrose.
Part 2: Preparative Reversed-Phase HPLC
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
Acid modifier (e.g., Formic acid or Trifluoroacetic acid)
Step-by-Step Methodology:
-
Method Development (Analytical Scale): Develop a suitable gradient method on an analytical C18 column to achieve good separation of the target peak from any remaining impurities. A typical gradient might be from 10% to 70% acetonitrile in water (with 0.1% formic acid) over 30 minutes.
-
Scale-Up to Preparative HPLC: Scale up the optimized analytical method to a preparative C18 column, adjusting the flow rate and injection volume accordingly.
-
Purification: Dissolve the semi-purified product in the initial mobile phase and inject it onto the preparative column.
-
Fraction Collection: Collect the peak corresponding to 3,6'-disinapoyl sucrose based on the retention time determined during method development.
-
Solvent Removal: Remove the organic solvent from the collected fractions using rotary evaporation.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the final purified 3,6'-disinapoyl sucrose as a solid powder.
Characterization and Quality Control of the Reference Standard
Thorough characterization is essential to confirm the identity and purity of the synthesized 3,6'-disinapoyl sucrose and to establish it as a reliable reference standard. A combination of analytical techniques should be employed.
| Parameter | Expected Result |
| Purity (by HPLC-UV) | > 98% |
| Identity (by HRMS) | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ corresponding to the exact mass of C₃₄H₄₂O₁₉ |
| Structure (by ¹H and ¹³C NMR) | Spectra consistent with the 3,6'-disinapoyl sucrose structure |
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Purity assessment is performed using a validated HPLC method with UV detection. The peak area percentage of the main component is used to determine the purity.
-
High-Resolution Mass Spectrometry (HRMS): ESI-MS is used to confirm the molecular weight of the compound. The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass. Fragmentation patterns in MS/MS can provide further structural confirmation. A proposed fragmentation pattern for sinapoyl sucrose involves the cleavage of the glycosidic bond and ester linkages[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆, and compared with any available literature data.
Caption: Analytical techniques for quality control.
Storage and Stability
For long-term stability, the purified 3,6'-disinapoyl sucrose reference standard should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. The stability of sucrose esters can be affected by pH and temperature, with hydrolysis of the ester or glycosidic bonds possible under certain conditions.
References
-
Structure of 3,6′-disinapoyl sucrose. ResearchGate. Available at: [Link]
-
Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice Using UHPLC–Orbitrap Mass Spectrometry. PubMed Central. Available at: [Link]
-
Proposal of the fragmentation pattern of sinapoyl sucrose. ResearchGate. Available at: [Link]
-
3,6'-Disinapoyl sucrose. Biopurify. Available at: [Link]
-
Targeted Synthesis of 3,3′-, 3,4′- and 3,6′-Phenylpropanoid Sucrose Esters. PMC. Available at: [Link]
-
3',6-Disinapoylsucrose | C34H42O19 | CID 11968389. PubChem. Available at: [Link]
-
Synthesis of sucrose ester through enzymatic esterification and stability analysis as food emulsifier. E3S Web of Conferences. Available at: [Link]
-
Regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses via the stannylene acetal method. PubMed. Available at: [Link]
-
Steglich Esterification. Organic Chemistry Portal. Available at: [Link]
-
Purification of simple carbohydrates with flash chromatography. Teledyne ISCO. Available at: [Link]
-
Reversed-Phase Flash Purification. Biotage. Available at: [Link]
-
1H and 13C NMR (DMSO-d6) spectral data of com- pound 1. ResearchGate. Available at: [Link]
-
An antioxidant sinapic acid ester isolated from Iberis amara. ResearchGate. Available at: [Link]
Sources
- 1. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of new sucrose derivatives via 3-ketosucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective formation of 6-O-acylsucroses and 6,3'-di-O-acylsucroses via the stannylene acetal method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,6'-Disinapoyl Sucrose (3,6'-DSS) Bioavailability
The following technical guide addresses the specific challenges of improving the oral bioavailability of 3,6'-Disinapoyl sucrose (3,6'-DSS), a bioactive oligosaccharide ester isolated from Polygala tenuifolia.
This content is structured as a high-level technical support resource for drug development scientists.
Topic: Improving Oral Bioavailability & Pharmacokinetics of 3,6'-Disinapoyl Sucrose Audience: Formulation Scientists, PK/PD Researchers Version: 2.4 (Current Protocols)[1]
Diagnostic & Troubleshooting Guide
Issue 1: Plasma exposure is negligible (<1%) despite high oral dosing.
Diagnosis: The primary failure mode for 3,6'-DSS is presystemic hydrolysis , not just poor absorption. Technical Insight: 3,6'-DSS contains labile ester bonds connecting the sinapoyl moieties to the sucrose core. Upon contact with intestinal esterases (carboxylesterases) and colonic microflora, these bonds hydrolyze rapidly, converting the parent compound into Sinapic Acid (SA) and various mono-ester intermediates. Corrective Action:
-
Quantify Metabolites: Do not measure 3,6'-DSS in isolation. You must simultaneously quantify Sinapic Acid (SA) in your plasma panel.[1][2] High SA levels with low 3,6'-DSS indicate successful absorption of the active pharmacophore via hydrolysis, rather than formulation failure.
-
Stabilization Strategy: If the parent compound (3,6'-DSS) is the required therapeutic agent, you must inhibit gastrointestinal hydrolysis.
Issue 2: High inter-subject variability in animal PK data.
Diagnosis: Variable gastric emptying rates and paracellular transport dependence. Technical Insight: 3,6'-DSS is a large, hydrophilic molecule (MW ~754 Da) with low membrane permeability (Papp ~10⁻⁷ cm/s).[1][2] It relies primarily on paracellular transport (passing between cells) rather than transcellular diffusion.[1][2] This pathway is highly sensitive to the tightness of intercellular junctions, which varies with diet, stress, and species. Corrective Action:
-
Standardize Fasting: Ensure a strict 12-hour fast (water ad libitum) for rats/mice to reduce food-effect variability on tight junction integrity.
-
Add Permeation Enhancers: Incorporate Sodium Caprate (C10) or EDTA in the vehicle.[2] These agents transiently open tight junctions (via calcium chelation or phosphorylation of tight junction proteins), significantly enhancing the absorption of hydrophilic macromolecules like 3,6'-DSS.
Issue 3: Is 3,6'-DSS a P-gp substrate? Should I use efflux inhibitors?
Answer: No. Technical Insight: Unlike many plant polyphenols, experimental evidence (Caco-2 and in situ perfusion) indicates that 3,6'-DSS transport is not significantly affected by P-gp inhibitors like Verapamil or Cyclosporine A. Implication: Do not waste resources on P-gp inhibition strategies.[1][2] Focus entirely on permeability enhancement and hydrolysis protection .
Strategic Formulation Decision Tree
Use this logic flow to select the correct experimental protocol based on your specific PK data.
Figure 1: Decision matrix for selecting the appropriate formulation strategy based on metabolite profiling.
Experimental Protocols
Protocol A: Preparation of Sodium Caprate-Enhanced Formulation
Target: Improving paracellular permeability.
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4
Methodology:
-
Vehicle Preparation: Dissolve Sodium Caprate in PBS to achieve a final concentration of 100 mg/kg equivalent dose (typically 1-2% w/v solution depending on dose volume).[1][2]
-
Drug Dispersion: Add 3,6'-DSS to the vehicle to achieve the target dose (e.g., 20 mg/kg). Vortex for 2 minutes.
-
Sonication: Sonicate at 40 kHz for 5 minutes to ensure complete dissolution/dispersion.
-
Administration: Administer via oral gavage immediately.
Protocol B: In Vitro Metabolic Stability Assay (Simulated Fluids)
Target: Verifying esterase stability.
Materials:
Methodology:
-
Incubation: Spike 3,6'-DSS (10 µM) into SGF, SIF, and Rat Plasma at 37°C.
-
Sampling: Aliquot 100 µL samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to stop enzymatic activity.
-
Analysis: Centrifuge (12,000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
Quantitative Data Summary
Table 1: Physicochemical & Pharmacokinetic Profile of 3,6'-DSS
| Parameter | Value / Characteristic | Implication for Formulation |
| Molecular Weight | 754.69 g/mol | Large molecule; limits passive diffusion.[1][2] |
| Log P | ~0.5 (Hydrophilic) | Requires paracellular transport or carrier.[1][2] |
| BCS Class | Class III (High Sol, Low Perm) | Solubility is rarely the bottleneck; Permeability is. |
| Tmax | 10 - 15 min | Rapid absorption window; formulation must release quickly.[1][2] |
| Major Metabolite | Sinapic Acid (SA) | Monitor SA to distinguish absorption vs. hydrolysis.[1][2] |
| Efflux Liability | Non-substrate (P-gp) | P-gp inhibitors (Verapamil) will not improve PK.[1][2] |
| Abs. Bioavailability | < 5% (Unformulated) | Requires enhancement for therapeutic viability.[1][2] |
Mechanism of Action Visualization
The following diagram illustrates the competing pathways of absorption versus hydrolysis that dictate the bioavailability of 3,6'-DSS.
Figure 2: The "Hydrolysis Trap": 3,6'-DSS is rapidly converted to Sinapic Acid in the gut, leading to low parent drug exposure but high metabolite exposure.[1]
References
-
Hu, Y., et al. (2013). Absorption mechanisms of 3,6'-disinapoylsucrose...[4] using Caco-2 cell monolayer and in situ rat intestinal perfusion models.[1][2][4] Planta Medica.
-
Li, Z., et al. (2022). Anxiolytic effects, metabolism and plasma pharmacokinetics of 3,6'-disinapoylsucrose.[5] Biomedicine & Pharmacotherapy.[1][2]
-
Key Finding: Identified Sinapic Acid as the major circulating form and characterized the rapid Tmax (~12 min).[5]
-
-
Liu, P., et al. (2012). Rapid Identification of 3,6'-Disinapoyl Sucrose Metabolites... Using UHPLC–Orbitrap Mass Spectrometry.[1][2][6][7] Molecules.
- Key Finding: Detailed the metabolic pathways including ester bond cleavage and methyl
Sources
- 1. 3,6'-Disinapoyl sucrose | C34H42O19 | CID 131752949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disinapoyl sucrose | C34H42O19 | CID 73157012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Intestinal transport of 3,6'-disinapoylsucrose, a major active component of Polygala tenuifolia, using Caco-2 cell monolayer and in situ rat intestinal perfusion models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic effects, metabolism and plasma pharmacokinetics of 3, 6' -disinapoylsucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Preventing hydrolysis of 3,6'-Disinapoyl sucrose during extraction
Technical Support Center: 3,6'-Disinapoyl Sucrose Extraction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the extraction of 3,6'-Disinapoyl sucrose (DISS). As a bioactive oligosaccharide ester found in medicinal plants like Polygala tenuifolia, DISS is of significant interest for its neuroprotective and antidepressant-like properties.[1][2][3] However, its chemical structure, featuring two ester linkages, makes it highly susceptible to hydrolysis during extraction, which can compromise yield and experimental reproducibility.
This guide provides in-depth, field-proven insights and protocols designed to help you navigate the complexities of DISS extraction. By understanding the mechanisms of degradation and implementing the robust controls detailed here, you can ensure the integrity of your target molecule.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What is 3,6'-Disinapoyl sucrose (DISS) and why is it difficult to extract?
3,6'-Disinapoyl sucrose is a natural compound where two sinapic acid molecules are attached to a sucrose backbone via ester bonds.[4][5] These ester linkages are the molecule's Achilles' heel. They are vulnerable to cleavage by acids, bases, and endogenous plant enzymes (esterases) released during tissue homogenization. This process, known as hydrolysis, breaks DISS down into sinapic acid and sucrose, rendering the extract ineffective for studying the intact compound.[6][7]
Q2: What are the primary drivers of DISS hydrolysis during extraction?
There are three main culprits you must control:
-
Acid/Base Catalysis: The ester bonds of DISS are unstable in both acidic (pH < 4) and alkaline (pH > 8) conditions.[8] Many common extraction solvents or the natural pH of the plant matrix can fall outside this safe range.
-
Enzymatic Degradation: When plant cells are ruptured, they release a host of enzymes, including esterases.[9] These enzymes are specifically designed to break down esters and will rapidly degrade DISS if not properly inactivated.[10]
-
Thermal Degradation: High temperatures accelerate all chemical reactions, including hydrolysis.[11] While heat can improve extraction efficiency for some compounds, it is detrimental to the stability of thermolabile molecules like DISS.[12]
Q3: What does DISS hydrolysis look like chemically?
Hydrolysis cleaves the ester bonds, releasing the constituent parts of the molecule. This process can happen in one or two steps, leading to a mixture of undesired byproducts in your extract.
Caption: Hydrolysis pathway of 3,6'-Disinapoyl Sucrose.
Q4: How can I verify the integrity of my DISS extract?
The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14] By comparing the chromatogram of your extract to a pure DISS standard, you can confirm its presence and purity. The appearance of a prominent peak corresponding to a sinapic acid standard is a clear indicator that hydrolysis has occurred.
Section 2: A Hydrolysis-Minimizing Extraction Workflow
This protocol is designed to mitigate the risks of chemical, enzymatic, and thermal degradation. Each step is critical for preserving the integrity of 3,6'-Disinapoyl sucrose.
Caption: Recommended workflow for DISS extraction.
Step-by-Step Protocol
-
Sample Preparation (Enzyme Inactivation):
-
Rationale: The goal is to prevent endogenous esterases from becoming active. Using fresh or flash-frozen (liquid nitrogen) plant material is crucial. Avoid air-drying or oven-drying, as this can concentrate enzymes and degrade the target molecule.
-
Protocol: Immediately freeze fresh plant tissue in liquid nitrogen upon collection. Perform all homogenization using a cryo-grinder or a mortar and pestle continuously chilled with liquid nitrogen. This keeps the sample frozen and the enzymes inactive until they are denatured by the extraction solvent.
-
-
Solvent System Selection (pH & Temperature Control):
-
Rationale: The solvent must simultaneously extract DISS efficiently and create an environment hostile to hydrolysis. A buffered hydroalcoholic solution at a low temperature is optimal. Studies on similar sucrose esters show excellent long-term stability in a pH range of 5 to 7.[6][15][16]
-
Protocol:
-
Prepare a 70% methanol or 70% ethanol solution in a 50mM sodium phosphate buffer, adjusted to pH 6.0.[17]
-
Pre-chill the solvent to 4°C.
-
Use a solid-to-solvent ratio of 1:12 (e.g., 1 gram of powdered plant material to 12 mL of solvent).[18]
-
Immediately add the frozen, powdered plant material to the cold, buffered solvent with vigorous stirring.
-
-
-
Extraction (Minimizing Thermal Exposure):
-
Rationale: Extended extraction times at elevated temperatures increase the risk of hydrolysis. A rapid, cold extraction is preferred.
-
Protocol: Perform the extraction at 4°C for 60-90 minutes with continuous, gentle agitation.[18] Ultrasonic-assisted extraction can be used but must be performed in an ice bath to prevent localized heating.
-
-
Clarification and Concentration:
-
Rationale: Rapidly removing the solvent at a low temperature is the final critical step to prevent degradation in the concentrated extract.
-
Protocol:
-
Centrifuge the extract at 4,000 rpm for 30 minutes at 4°C to pellet the solid plant material.[13]
-
Immediately filter the supernatant through a 0.45 µm filter.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature set no higher than 40°C.
-
For final drying, use a lyophilizer (freeze-dryer) or a high-vacuum pump to remove residual solvent without heat.
-
-
-
Storage:
-
Rationale: To ensure long-term stability, the dried extract must be protected from moisture and light.
-
Protocol: Store the final dried extract at -20°C or below in a desiccated, airtight, and light-proof container.
-
Section 3: Troubleshooting Guide
Q: My HPLC analysis shows a large sinapic acid peak and a small DISS peak. What happened?
This is a classic sign of extensive hydrolysis. Use the following decision tree to diagnose the likely cause.
Caption: Troubleshooting decision tree for DISS hydrolysis.
Q: Can I add an enzyme inhibitor to my extraction solvent?
While the primary strategy should be enzyme inactivation through cold temperatures, the addition of a general esterase inhibitor can provide an extra layer of security. However, this may complicate downstream applications and requires careful validation to ensure it doesn't interfere with your final analysis. Phenylmethylsulfonyl fluoride (PMSF) is a commonly used serine protease/esterase inhibitor, but it has a short half-life in aqueous solutions and is toxic. Its use should be carefully considered and optimized.
Q: Is a hydroalcoholic solvent necessary? Can I use something else?
Methanol and ethanol are effective at precipitating and denaturing many proteins, including degradative enzymes, while efficiently solubilizing DISS.[17][19] Using a purely aqueous solvent, even if buffered, is not recommended as it may not sufficiently inhibit enzymatic activity and is less effective at extraction. Acetone can also be used, but its higher volatility can be challenging to handle at low temperatures.
Section 4: Data & Comparative Tables
Table 1: pH Stability Profile of Sucrose Esters
| pH Range | Stability of Ester Linkage | Primary Risk | Recommendation |
| < 4 | Unstable | Acid-catalyzed hydrolysis | AVOID |
| 4 - 8 | Stable | Minimal chemical hydrolysis | OPTIMAL RANGE [8] |
| > 8 | Unstable | Base-catalyzed hydrolysis (saponification) | AVOID[8] |
Table 2: Comparison of Extraction Conditions
| Parameter | Recommended Method | High-Risk Method | Rationale for Recommendation |
| Temperature | 4°C during extraction; <40°C for concentration | >50°C | Minimizes thermal degradation and slows enzymatic activity.[12][18] |
| pH Control | Buffered solvent (pH 5-7) | Unbuffered solvent | Prevents acid/base-catalyzed hydrolysis of ester bonds.[6][16] |
| Sample State | Flash-frozen, cryo-milled | Air-dried, room temp grinding | Inactivates endogenous esterases before they can act on the substrate. |
| Solvent | 70% Methanol or Ethanol | Water or unbuffered solvents | Denatures enzymes and efficiently extracts the target molecule.[17] |
References
-
Hu, Y., et al. (2015). Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer's Disease Model Mice Using UHPLC–Orbitrap Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(35), 7799–7807. [Link]
-
Zhang, L., et al. (2022). Uncovering the mechanism of Yuanzhi powder in the treatment of Alzheimer’s disease by integrating HPLC-based network pharmacology and gene chip technology. Frontiers in Pharmacology, 13, 968431. [Link]
-
Okumura, H., et al. (2011). Stability of sucrose fatty acid esters under acidic and basic conditions. Journal of Oleo Science, 60(6), 313–320. [Link]
-
Okumura, H., et al. (2011). Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 3',6-Disinapoylsucrose. PubChem Compound Database. CID 11968389. [Link]
-
Wikipedia. (n.d.). Sucrose esters. [Link]
-
Al-Asefi, M., et al. (2022). An Interfacial Study of Sucrose Ester-Stabilized Water-Free Foams. Molecules, 27(19), 6296. [Link]
-
J-STAGE. (2011). Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. Journal of Oleo Science, 60(6), 313-320. [Link]
-
Kumar, D., et al. (2012). Cholesterol esterase inhibitory activity of bioactives from leaves of Mangifera indica L. Pharmacognosy Research, 4(3), 119–124. [Link]
-
Lee, S. H., et al. (2020). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Antioxidants, 9(11), 1083. [Link]
-
Liu, P., et al. (2011). Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd. Journal of Pharmacy and Pharmacology, 63(6), 869–875. [Link]
-
Loizzo, M. R., et al. (2010). Effect of plant extracts on the inhibition of cholesterol esterase. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,6'-Disinapoyl sucrose. PubChem Compound Database. CID 73157012. [Link]
-
Câmpurean, D. D., et al. (2023). Optimized Enzymatic Extraction of Phenolic Compounds from Verbascum nigrum L.: A Sustainable Approach for Enhanced Extraction of Bioactive Compounds. Plants, 12(15), 2855. [Link]
-
Lv, J., et al. (2011). Absorbable Phenylpropenoyl Sucroses from Polygala tenuifolia. Molecules, 16(7), 5403–5409. [Link]
-
International Journal of Chemico-Physical and Research Communication. (2016). Study on detection methods for sucrose. International Journal of Chemico-Physical and Research Communication, 2(1), 1-8. [Link]
-
Chemistry LibreTexts. (2015). Sucrose. [Link]
-
Wang, M., et al. (2014). Inhibition of different plants material on Cholesterol esterase activity (Cease). ResearchGate. [Link]
-
Liu, Y., et al. (2023). Quasi-targeted metabolomics analysis reveals linkage between chemical composition and different post-harvest processing methods of Polygala tenuifolia. Medicinal Plant Biology. [Link]
-
Hu, X., et al. (2023). Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions. Foods, 12(18), 3381. [Link]
-
da Silva, L. C., et al. (2021). Enzyme-assisted extraction of phenolic compounds from murucizeiro leaves (Byrsonima crassifolia). ResearchGate. [Link]
-
ResearchGate. (2014). How to measure sugars (galactooligossaccharides) using HPLC with UV? [Link]
-
Lee, K. K., et al. (1998). Inhibitory Effects of 150 Plant Extracts on Elastase Activity, and Their Anti-inflammatory Effects. International Journal of Cosmetic Science, 20(2), 71-82. [Link]
-
National Center for Biotechnology Information. (n.d.). [3,4,5-trihydroxy-6-[4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate. PubChem Compound Database. [Link]
-
Gholami, O., et al. (2018). Development and validation of a HPLC-UV method for determination of Proscillaridin A in Drimia maritima. Research Journal of Pharmacognosy, 5(4), 57-64. [Link]
-
Plascencia-Jatomea, M., et al. (2014). Temperature and pH dependence profiles of sucrose hydrolysis by purified SacB. ResearchGate. [Link]
-
Wang, C., et al. (2019). Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity from Polygala tenuifolia: A Comparative Study of the Response Surface Methodology and Least Squares Support Vector Machine. Molecules, 24(19), 3580. [Link]
-
Zhang, Z., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Agricultural and Food Chemistry, 70(34), 10438–10453. [Link]
-
Lv, J., et al. (2011). Absorbable phenylpropenoyl sucroses from Polygala tenuifolia. PubMed. [Link]
-
Jantakee, K., et al. (2024). Antioxidant Synergy of Crocodylus siamensis Blood and Kaempferia parviflora Extract in Protecting RAW 264.7 Macrophages from Oxidative Stress. ACS Omega. [Link]
-
Bustamante, J., et al. (2022). Efficient Conditions of Enzyme-Assisted Extractions and Pressurized Liquids for Recovering Polyphenols with Antioxidant Capacity from Pisco Grape Pomace as a Sustainable Strategy. Molecules, 27(19), 6701. [Link]
-
Nobre, C., et al. (2015). Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method. Frontiers in Nutrition, 2, 23. [Link]
Sources
- 1. Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3',6-Disinapoylsucrose | C34H42O19 | CID 11968389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Disinapoyl sucrose | C34H42O19 | CID 73157012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,6'-Disinapoyl sucrose | C34H42O19 | CID 131752949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sucrose esters - Wikipedia [en.wikipedia.org]
- 9. Cholesterol esterase inhibitory activity of bioactives from leaves of Mangifera indica L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 15. researchgate.net [researchgate.net]
- 16. Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions [jstage.jst.go.jp]
- 17. maxapress.com [maxapress.com]
- 18. Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity from Polygala tenuifolia: A Comparative Study of the Response Surface Methodology and Least Squares Support Vector Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Absorbable phenylpropenoyl sucroses from Polygala tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Mobile Phase pH for 3,6'-Disinapoyl Sucrose HPLC Separation
This guide serves as a specialized technical resource for the HPLC separation of 3,6'-Disinapoyl sucrose (3,6'-DSS) . It is designed for analytical chemists and pharmaceutical researchers requiring high-fidelity separation of this bioactive oligosaccharide ester from complex matrices like Polygala tenuifolia.[1]
Executive Summary: The Chemistry of Separation
3,6'-Disinapoyl sucrose is a sucrose esterified with two sinapoyl moieties. Its chromatographic behavior is governed by three critical chemical features:
-
Ester Linkages: Highly susceptible to hydrolysis, particularly under alkaline conditions (
).[1] -
Phenolic Hydroxyls: The sinapoyl groups contain phenolic protons (
).[1] At neutral pH, these remain largely protonated (neutral), but secondary interactions with residual silanols on the stationary phase can cause severe peak tailing.[1] -
Sucrose Core: Highly polar and non-ionizable, contributing to the molecule's overall hydrophilicity, necessitating a careful balance of organic solvent strength.
The Critical Insight: Unlike simple organic acids, 3,6'-DSS does not have a free carboxylic acid group (it is esterified).[1] Therefore, the primary role of mobile phase acidification is not to suppress carboxyl ionization, but to suppress silanol activity on the column and prevent base-catalyzed hydrolysis .
Core Troubleshooting & Optimization (Q&A)
Q1: I am observing significant peak tailing for 3,6'-DSS. Is my pH too high?
Diagnosis: Likely, yes. While 3,6'-DSS is neutral at pH 7, the silica support in C18 columns contains residual silanol groups (
Corrective Action:
-
Lower the pH: Adjust Mobile Phase A to pH 2.5 – 3.0 .
-
Reagent Choice: Use 0.1% Formic Acid (volatile, MS-compatible) or 0.05% Phosphoric Acid (non-volatile, better UV transparency).[1]
-
Mechanism: Acidification protonates the residual silanols (
), neutralizing the surface charge and eliminating the secondary interaction mechanism.[1]
Q2: My retention time for 3,6'-DSS is drifting earlier over a sequence of 50 injections. Why?
Diagnosis: This often indicates on-column hydrolysis .[1] If your mobile phase pH is neutral or slightly basic (pH > 7), or if the column has accumulated basic matrix components, the ester bonds in 3,6'-DSS are cleaving.[1] This generates Sinapic Acid (elutes earlier) and Mono-sinapoyl sucrose isomers.[1]
Corrective Action:
-
Verify pH Stability: Ensure the aqueous buffer is actively buffered, not just pH-adjusted water.[1]
-
Protocol: Switch to a 10 mM Ammonium Formate (pH 3.0) buffer if simple formic acid is insufficient for stability.
-
Column Wash: Flush the column with 90% Acetonitrile/10% Water (no acid) to remove basic accumulation, then re-equilibrate.[1]
Q3: Can I separate 3,6'-DSS from its regioisomer 3,6-Disinapoyl sucrose?
Diagnosis: Yes, but it requires high selectivity. These are structural isomers with identical mass.[1] Separation relies on subtle differences in their 3D conformation and interaction with the C18 chains.
Optimization Strategy:
-
Temperature Control: Lower the column temperature to 25°C or 30°C . Higher temperatures increase mass transfer but reduce the steric selectivity required to separate isomers.
-
Gradient Slope: Use a shallow gradient (e.g., 1% organic increase per minute) around the elution zone (typically 20-35% Organic).[1]
Optimized Experimental Protocol
This protocol is synthesized from pharmacopoeial standards and application data, optimized for robustness.
Method Parameters
| Parameter | Specification | Notes |
| Stationary Phase | C18 (ODS), | High surface area, end-capped columns preferred (e.g., Agilent Zorbax SB-C18 or Waters Symmetry).[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | pH |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides sharper peaks than Methanol for phenylpropanoids.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 30°C | Controlled temperature is critical for isomer resolution. |
| Detection | UV @ 330 nm | Max absorption for sinapoyl moiety; avoids sugar interference (which absorbs <210 nm).[1] |
Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 85 | 15 | Equilibration |
| 10.0 | 75 | 25 | Initial elution of polar impurities |
| 25.0 | 65 | 35 | Elution of 3,6'-DSS (approx. 18-22 min) |
| 35.0 | 10 | 90 | Column Wash (remove hydrophobic matrix) |
| 40.0 | 85 | 15 | Re-equilibration |
Visualizing the Logic
Figure 1: Method Development Workflow
This flowchart illustrates the logical decision-making process for optimizing the separation of 3,6'-DSS.
Caption: Decision matrix for optimizing mobile phase pH and gradient conditions for 3,6'-DSS.
Figure 2: The "Silanol Effect" Mechanism
Why acidic pH is non-negotiable for this separation.
Caption: Mechanism of peak sharpening via silanol suppression at acidic pH.
Data Summary: pH Impact on Separation
The following table summarizes the theoretical impact of pH on the chromatographic parameters of 3,6'-DSS, derived from the chemical properties of phenylpropanoid esters.
| Mobile Phase pH | Retention ( | Peak Symmetry ( | Stability Risk | Verdict |
| pH 2.0 – 3.0 | High | Excellent (0.9 - 1.1) | Low | Optimal. Silanols suppressed; Ester stable.[1] |
| pH 4.5 – 6.0 | Moderate | Poor (> 1.[1]5) | Moderate | Sub-optimal. Silanols partially ionized ( |
| pH > 7.5 | Low | Variable | Critical | Avoid. High risk of ester hydrolysis; Phenolic ionization may occur. |
References
-
Chinese Pharmacopoeia Commission. (2020).[1] Pharmacopoeia of the People's Republic of China.[2] (Method for Polygala tenuifolia specifies 3,6'-disinapoyl sucrose as a marker using acidic mobile phase).[1]
-
Liu, P., et al. (2011).[1] "Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd." Journal of Pharmacy and Pharmacology. Link
-
Tian, Y., et al. (2016).[1] "Naturally Occurring Cinnamic Acid Sugar Ester Derivatives." Molecules. Link
-
Phenomenex. (2025).[1][2][3] "Mobile Phase Optimization: A Critical Factor in HPLC." Technical Guide. Link
Sources
Overcoming blood-brain barrier penetration issues of oligosaccharide esters
Introduction: The "Trojan Horse" Strategy
Welcome to the Advanced Technical Support Center. If you are reading this, you are likely encountering the "permeability paradox" inherent to oligosaccharide esters: How do we balance sufficient lipophilicity for membrane entry with the hydrophilicity required for solubility and transporter recognition?
Oligosaccharide esters (OSEs) represent a dual-strategy approach for brain delivery:
-
Prodrug Lipophilization: Fatty acid esterification increases
, facilitating passive diffusion. -
Transporter Targeting: Glycosyl moieties (glucose, galactose) attempt to hijack Solute Carrier (SLC) transporters like GLUT1 (SLC2A1) or LAT1 .
This guide addresses the specific failure points in synthesis, in vitro validation, and in vivo translation of OSEs.
Module 1: Structural Design & Synthesis Troubleshooting
Q: My glucose-ester conjugate shows high affinity for GLUT1 in silico, but zero transport in vitro. Why?
A: You have likely blocked the critical recognition sites or created steric hindrance.
Root Cause Analysis: GLUT1 is not a passive pore; it is an enzyme-like transporter that undergoes conformational changes. It requires specific hydroxyl groups for hydrogen bonding.
-
Critical Failure: Esterification at C-1 (anomeric) or C-3 positions often abolishes GLUT1 recognition. The transporter requires a free equatorial hydroxyl at C-1 and C-3 for substrate binding.
-
Steric Clash: Attaching a bulky drug payload or a long-chain fatty acid directly to the sugar ring without a spacer can prevent the transporter from closing around the substrate.
Corrective Protocol:
-
Regioselective Synthesis: Target the C-6 primary hydroxyl position for esterification. This position is most tolerant to modification.
-
Linker Strategy: Use a succinic acid or glycolic acid spacer between the sugar and the drug/lipid. This flexibility reduces steric hindrance.
-
Validation: Perform a Cytochalasin B binding competition assay. If your OSE does not displace Cytochalasin B, it is not binding to GLUT1.
Q: I increased the fatty acid chain length to C16 (Palmitate), but brain uptake decreased. Shouldn't higher lipophilicity help?
A: You have crossed the "Lipophilicity Trap" and triggered P-glycoprotein (P-gp) efflux.
The Mechanism: While increasing lipophilicity (LogP) generally aids passive diffusion, a LogP > 4.0 drastically increases the affinity for P-gp (MDR1/ABCB1) , the primary efflux pump at the BBB. Furthermore, highly lipophilic esters tend to get trapped in the endothelial membrane lipid bilayer and never release into the brain parenchyma (the "Membrane Sequestration" effect).
Optimization Table: Chain Length vs. BBB Fate
| Fatty Acid Chain | Est.[1] LogP Shift | Primary Transport Mode | Risk Factor |
| Short (C2-C4) | +0.5 to 1.0 | Paracellular/GLUT1 (if targeted) | Rapid hydrolysis; low passive diffusion. |
| Medium (C8-C12) | +2.0 to 3.0 | Optimal Passive Diffusion | Balanced solubility/permeability. |
| Long (C16-C18) | +4.0 to 6.0 | Membrane Sequestration | High P-gp Efflux ; low aqueous solubility. |
Module 2: In Vitro BBB Model Troubleshooting
Q: My PAMPA-BBB assay shows high permeability ( cm/s), but my cell-based model (hCMEC/D3) shows none. Which is right?
A: The cell-based model is likely correct. PAMPA lacks efflux pumps.
Explanation: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) only measures passive diffusion. It uses a porcine brain lipid extract but lacks the active biological machinery (P-gp, BCRP). If your OSE is a P-gp substrate, PAMPA will give a False Positive .
Troubleshooting Workflow:
-
Run Bidirectional Transport Assay: Use MDCK-MDR1 or Caco-2 cells.
-
Measure Apical-to-Basolateral (
) and Basolateral-to-Apical ( ).
-
-
Calculate Efflux Ratio (ER):
-
Interpretation: If
, your OSE is being actively pumped out.
-
-
Inhibitor Check: Repeat the assay with Verapamil or Cyclosporine A (P-gp inhibitors). If permeability increases, efflux is your problem.
Visualizing the Transport Pathways
The following diagram illustrates the competing pathways your OSE faces at the BBB interface.
Caption: Figure 1. Competitive transport mechanisms at the BBB. Successful delivery requires balancing GLUT1 recognition or passive diffusion against P-gp efflux and premature esterase hydrolysis.
Module 3: Formulation & Stability
Q: My OSE degrades in plasma within 10 minutes ( min). How can I stabilize it without changing the molecule?
A: Encapsulate the OSE in a "Stealth" Nanocarrier or modify the formulation interface.
If chemical modification (e.g., using steric bulk around the ester bond) is not an option, you must shield the ester bond from plasma esterases (butyrylcholinesterase).
Protocol: Polysorbate 80-Coated Nanoparticles This is a "Gold Standard" rescue strategy for unstable or poorly permeable OSEs.
-
Formulation: Prepare Solid Lipid Nanoparticles (SLNs) or PLGA nanoparticles loaded with your OSE.
-
Coating: Incubate particles with Polysorbate 80 (Tween 80) for 30 minutes.
-
Mechanism: Polysorbate 80 adsorbs Apolipoprotein E (ApoE) from the plasma.
-
Uptake: The particle is now recognized as an LDL particle and taken up by the LRP1 receptor (LDL Receptor-Related Protein 1) via receptor-mediated transcytosis, bypassing P-gp and esterases.
Module 4: In Vivo Pharmacokinetics Interpretation
Q: I see high radioactivity in the brain homogenate, but no therapeutic effect. Why?
A: You are likely measuring "Vascular Entrapment," not parenchymal delivery.
The Trap: Highly lipophilic OSEs often stick to the luminal surface of the endothelial cells without crossing into the brain interstitial fluid (ISF). Standard brain homogenization measures everything (blood vessels + tissue).
Validation Protocol: Capillary Depletion Method To prove your drug is actually inside the brain:
-
Homogenize brain tissue in physiological buffer.
-
Add Dextran: Mix with 26% Dextran solution.
-
Centrifuge: Spin at 5,400 x g for 15 minutes at 4°C.
-
Analyze Fractions:
-
Pellet: Contains capillaries/vasculature (Entrapment).
-
Supernatant: Contains parenchyma/ISF (Successful Delivery).
-
-
Correction: Always correct for residual blood volume using a vascular marker (e.g.,
C-Sucrose) injected 5 minutes before sacrifice.
Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step troubleshooting logic for identifying the bottleneck in OSE brain delivery.
References
-
Dalpiaz, A., et al. (2014). Brain uptake of a zidovudine prodrug assisted by the bile acid transporter. Investigates the use of ursodeoxycholic acid esters to bypass efflux pumps.[1]
-
Gynther, M., et al. (2008). Mechanism of uptake of L-type amino acid transporter 1 (LAT1) targeted prodrugs. Defines the structural requirements for transporter-mediated prodrug delivery.
-
Kreuter, J. (2001).[2] Nanoparticulate systems for brain delivery of drugs. Establishes the mechanism of Polysorbate 80-coated nanoparticles for BBB crossing via ApoE adsorption.[2]
-
Macaulay, R., et al. (2024). High-throughput drug screening to investigate blood-brain barrier permeability in vitro. Discusses the validation of cell-based BBB models vs. PAMPA.
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). The foundational protocol for passive diffusion screening.
Sources
Enhancing cellular uptake of 3,6'-DSS in neuroblastoma cell lines
The following guide serves as a specialized Technical Support Center for researchers working with 3,6'-DSS (a 3,6-disubstituted sialic acid analog/glycomimetic) in neuroblastoma models.
This interface is designed to troubleshoot the specific physicochemical and metabolic barriers associated with the cellular uptake of functionalized sialic acids in GD2-positive cell lines (e.g., SH-SY5Y, SK-N-BE(2)).
Status: ● Systems Operational Ticket Subject: Optimizing Intracellular Bioavailability of 3,6'-DSS in Neuroblastoma Assigned Specialist: Senior Application Scientist, Glycobiology Division
📂 Knowledge Base: Troubleshooting & FAQs
Q1: I am observing negligible intracellular accumulation of 3,6'-DSS in SH-SY5Y cells. What is the primary failure point?
A: The issue is likely charge repulsion or premature hydrolysis. Sialic acid mimetics like 3,6'-DSS often retain a carboxylate group at C1, rendering them negatively charged at physiological pH. This prevents passive diffusion across the lipophilic plasma membrane.
-
Diagnostic Step: Are you using the free acid or the peracetylated prodrug form?
-
Resolution:
-
Chemical Modification: Ensure you are using the peracetylated methyl ester form of 3,6'-DSS. The acetyl groups mask the polar hydroxyls, and the methyl ester masks the charged carboxylate, facilitating passive diffusion.
-
Esterase Interference: Neuroblastoma lines are metabolically active. If you are using a prodrug, extracellular esterases in your Fetal Bovine Serum (FBS) may be hydrolyzing the compound before it enters the cell.
-
Action: Switch to Heat-Inactivated FBS (HI-FBS) or reduce serum concentration to 1-2% during the initial 4-hour loading phase.
-
Q2: The compound precipitates in the culture media (RPMI-1640/DMEM) upon addition. How do I maintain solubility?
A: This is a "Crash-Out" event caused by rapid polarity shifts. 3,6'-DSS, particularly in its protected (hydrophobic) form, has low aqueous solubility. Adding a high-concentration DMSO stock directly to aqueous media causes immediate precipitation.
-
Protocol Adjustment:
-
Pre-dilution Step: Do not add 100% DMSO stock directly to the well. Prepare a 10x intermediate dilution in serum-free media (vortex immediately).
-
Carrier Assistance: If precipitation persists at concentrations >50 µM, complex the compound with hydroxypropyl-β-cyclodextrin (HPβCD) at a 1:2 molar ratio. This improves aqueous stability without compromising membrane permeability.
-
Q3: I see uptake, but no reduction in cell surface sialylation (GD2/PolySia). Is the compound inactive?
A: The compound may be trapped in the "Prodrug Lag" or cleared too quickly. Uptake is only Step 1. The molecule must be deacetylated by cytosolic esterases, activated to CMP-3,6'-DSS by nuclear CMAS, and transported to the Golgi.
-
Troubleshooting:
-
Incubation Window: Sialic acid turnover is slow (t1/2 ~ 24 hours). A 6-hour incubation is insufficient to see phenotypic changes. Extend exposure to 48–72 hours .
-
Competitive Clearance: High levels of endogenous ManNAc or Neu5Ac (from serum) compete with your inhibitor.
-
Action: Use dialyzed FBS to remove endogenous competing sugars, forcing the cell to utilize the synthetic 3,6'-DSS scavenger pathway.
-
📊 Standard Operating Procedure (SOP)
Protocol ID: NB-UPTAKE-003 Objective: High-Efficiency Loading of 3,6'-DSS in Adherent Neuroblastoma Lines
Phase 1: Preparation
-
Cell Seeding: Seed SH-SY5Y cells at
cells/well in 6-well plates. Allow to adhere for 24h (Target confluency: 70%). -
Stock Preparation: Dissolve 3,6'-DSS in anhydrous DMSO to 100 mM. Store at -20°C with desiccant. Avoid repeated freeze-thaw cycles (limit to 3).
Phase 2: The "Pulse-Chase" Loading Method
Rationale: Minimizes serum interference while maximizing passive diffusion.
| Step | Action | Critical Parameter |
| 1. Wash | Wash cells 2x with warm PBS (pH 7.4). | Removes residual serum esterases. |
| 2. Pulse | Incubate with 3,6'-DSS in Opti-MEM (Reduced Serum) for 4 hours. | Conc: 50–100 µM. DMSO: <0.5%. |
| 3. Chase | Aspirate Pulse media. Replace with complete media (10% HI-FBS). | Restores nutrients for metabolic activation. |
| 4. Harvest | Incubate for 48–72 hours. | Refresh media + compound every 24h if instability is suspected. |
Phase 3: Validation
-
Uptake Verification: Mass Spectrometry (LC-MS/MS) of cytosolic lysate.
-
Functional Verification: Flow cytometry staining with anti-GD2 (Clone 14G2a) or Lectin staining (SNA/MAL-II) to verify sialyltransferase inhibition.
🧬 Mechanistic Visualization
The following diagram illustrates the critical "Prodrug Activation Pathway" required for 3,6'-DSS to function. Failure at any node results in experimental failure.
Figure 1: The Prodrug Activation Pathway. Note that extracellular hydrolysis (yellow node) is a primary cause of low uptake, converting the permeable prodrug back into the impermeable free acid.
📚 References
-
Metabolic Sialic Acid Engineering in Neuroblastoma Gnanapragassam, V. S., et al. (2014).[1][2] Sialic Acid Metabolic Engineering: A Potential Strategy for the Neuroblastoma Therapy.[1][2] PLOS ONE.[1] [Link]
-
Mechanism of Fluorinated Sialic Acid Uptake Rillahan, C. D., et al. (2012). Global metabolic inhibitors of sialyltransferases.[3][4][5] Nature Chemical Biology. [Link]
-
Peracetylated Sialic Acid Prodrugs Kim, K., et al. (2021).[4] Metabolic Oligosaccharide Engineering with N-Acyl Modified Sialic Acids. Methods in Molecular Biology. [Link]
-
Sialyltransferase Inhibition Strategies Dull, B., et al. (2021).[3][4][6] Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives. Molecules.[1][2][3][4][5][6][7][8][9][10] [Link][8]
Sources
- 1. Sialic acid metabolic engineering: a potential strategy for the neuroblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sialic Acid Metabolic Engineering: A Potential Strategy for the Neuroblastoma Therapy | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Systemic Blockade of Sialylation in Mice with a Global Inhibitor of Sialyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 8. Combined sialic acid and histone deacetylase (HDAC) inhibitor treatment up-regulates the neuroblastoma antigen GD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sialylation Inhibition Can Partially Revert Acquired Resistance to Enzalutamide in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Analysis of 3,6'-Disinapoyl Sucrose: NMR Spectroscopy vs. Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the precise determination of purity for bioactive natural products like 3,6'-disinapoyl sucrose is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with conventional chromatographic methods for the purity analysis of 3,6'-disinapoyl sucrose, a prominent bioactive compound isolated from the roots of Polygala tenuifolia.[1][2] With demonstrated neuroprotective and antidepressant properties, the therapeutic potential of this complex oligosaccharide ester hinges on its well-characterized purity.[1]
This document moves beyond a simple listing of methods to offer a comprehensive, field-proven perspective on why and when to choose a particular analytical technique. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Imperative for Accurate Purity Assessment
3,6'-Disinapoyl sucrose, with its intricate structure composed of a sucrose core and two sinapoyl moieties, is often isolated from a complex botanical matrix.[3] This natural origin inherently introduces the possibility of co-eluting impurities, including structural isomers, biosynthetic precursors, and other related compounds from Polygala tenuifolia such as other sucrose esters (e.g., sibiricose A5, A6, tenuifoliside A, B, C), saponins, and xanthones. The presence of these impurities, even in trace amounts, can significantly impact the interpretation of biological activity and the safety profile of the compound. Therefore, a robust and reliable analytical methodology for purity determination is not just a matter of quality control but a fundamental requirement for scientific integrity.
Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful tool for the purity assessment of organic molecules, offering a distinct advantage as a primary ratio method.[4] Unlike chromatographic techniques that rely on the comparison of a signal to that of a reference standard of the same compound, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different, structurally unrelated compound.[5] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal, providing a stoichiometric relationship that underpins its quantitative accuracy.
Causality in qNMR Experimental Design: The "Why" Behind the Protocol
The reliability of a qNMR experiment is contingent on a series of carefully considered parameters. Here, we explain the rationale behind these choices for the analysis of 3,6'-disinapoyl sucrose.
-
Solvent Selection: The choice of a deuterated solvent is paramount. For a polar molecule like 3,6'-disinapoyl sucrose, Dimethyl Sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high dissolving power and its residual proton signal (around 2.50 ppm) that typically does not interfere with the analyte's signals of interest.[6]
-
Internal Standard Selection: An ideal internal standard should be chemically inert, have a simple NMR spectrum with signals that do not overlap with the analyte's signals, be accurately weighable, and have a known purity. For polar analytes in DMSO-d6, certified reference materials like maleic acid or dimethyl sulfone are suitable choices. They offer sharp singlet signals in regions of the ¹H NMR spectrum that are typically free from analyte resonances.
-
Signal Selection for Quantification: For 3,6'-disinapoyl sucrose, the well-resolved signals of the vinyl protons of the sinapoyl moieties or the aromatic protons are ideal for quantification. These signals are generally in a less crowded region of the spectrum compared to the sucrose backbone protons.
-
Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification. To ensure that all protons have fully relaxed back to their equilibrium state before the next pulse, a sufficiently long relaxation delay is essential. A common rule of thumb is to set d1 to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard. For large molecules like 3,6'-disinapoyl sucrose, T1 values can be several seconds, necessitating a d1 of 15-30 seconds to ensure accurate integration.
A Head-to-Head Comparison: qNMR vs. HPLC and HPTLC
While qNMR offers a powerful approach to purity determination, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) remain widely used techniques in natural product analysis.[1][2] Each method presents a unique set of advantages and limitations.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV/ELSD) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. A primary ratio method. | Differential partitioning of analytes between a stationary and a mobile phase. | Planar chromatography with densitometric detection. |
| Quantification | Absolute quantification against a certified internal standard. No need for an authentic standard of the analyte. | Relative quantification against a calibration curve of an authentic standard of the analyte. | Semi-quantitative to quantitative analysis against a reference standard. |
| Selectivity | High. Can distinguish between structurally similar isomers if their NMR signals are resolved. | High. Dependent on the column, mobile phase, and detector. Co-elution can be an issue. | Moderate. Dependent on the stationary phase and mobile phase. |
| Sensitivity | Lower than HPLC. Typically requires mg quantities of the sample. | High. Can detect impurities at trace levels (µg to ng). | Good. Can detect ng to µg levels. |
| Detection of Impurities | Detects all proton-containing impurities, including residual solvents and water. "NMR silent" impurities (e.g., inorganic salts) are not detected but their presence is reflected in the lower purity value of the main component.[4] | Detects impurities that have a chromophore (UV) or are non-volatile (ELSD). Co-eluting and non-chromophoric impurities may be missed. | Provides a visual fingerprint of all non-volatile components that respond to the detection method. |
| Sample Throughput | Moderate. Longer acquisition times due to the need for long relaxation delays. | High. Automated systems can run many samples sequentially. | High. Multiple samples can be analyzed on a single plate.[7] |
| Method Development | Relatively straightforward. Primarily involves selecting a suitable solvent and internal standard. | Can be complex and time-consuming, requiring optimization of column, mobile phase, and detector parameters.[8] | Requires careful optimization of the mobile phase and development conditions.[3][9] |
| Cost | High initial instrument cost. Lower cost per sample due to minimal solvent and consumable usage.[10] | Moderate instrument cost. Higher cost per sample due to solvent and column consumption. | Lower instrument cost compared to HPLC and NMR. |
Experimental Protocols
Protocol 1: Purity Determination of 3,6'-Disinapoyl Sucrose by qNMR
This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the results.
1. Sample and Standard Preparation:
- Accurately weigh approximately 10 mg of the 3,6'-disinapoyl sucrose sample into an NMR tube.
- Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
- Add 0.6 mL of DMSO-d6 to the NMR tube.
- Cap the tube and vortex thoroughly to ensure complete dissolution.
2. NMR Data Acquisition (500 MHz or higher recommended):
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Temperature: 298 K.
- Spectral Width: 0-12 ppm.
- Acquisition Time (aq): At least 3 seconds.
- Relaxation Delay (d1): 25 seconds.
- Number of Scans (ns): 16-64 (to achieve a good signal-to-noise ratio).
- Dummy Scans (ds): 4.
3. Data Processing:
- Apply a gentle exponential window function (line broadening of 0.3 Hz).
- Perform Fourier transformation.
- Carefully phase the spectrum manually.
- Apply a baseline correction.
- Integrate the selected signals for both the analyte and the internal standard. Choose well-resolved signals in a clear region of the spectrum. For 3,6'-disinapoyl sucrose, the vinyl protons around 6.5-7.5 ppm are suitable. For maleic acid, the singlet around 6.3 ppm is used.
4. Purity Calculation:
The purity of 3,6'-disinapoyl sucrose (Purityanalyte) is calculated using the following equation:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
Ianalyte = Integral of the selected analyte signal
-
Nanalyte = Number of protons corresponding to the integrated analyte signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons corresponding to the integrated internal standard signal
-
MWanalyte = Molecular weight of 3,6'-disinapoyl sucrose (754.69 g/mol )
-
MWIS = Molecular weight of the internal standard (e.g., Maleic Acid: 116.07 g/mol )
-
manalyte = Mass of the 3,6'-disinapoyl sucrose sample
-
mIS = Mass of the internal standard
-
PurityIS = Certified purity of the internal standard
Diagram: qNMR Purity Analysis Workflow
A streamlined workflow for the purity determination of 3,6'-disinapoyl sucrose using qNMR.
Protocol 2: Purity Determination of 3,6'-Disinapoyl Sucrose by HPLC-UV
This protocol provides a robust method for the chromatographic purity assessment of 3,6'-disinapoyl sucrose.
1. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve a reference standard of 3,6'-disinapoyl sucrose in methanol to prepare a stock solution of 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
- Sample Solution: Accurately weigh and dissolve the 3,6'-disinapoyl sucrose sample in methanol to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 10% A; 5-25 min, 10-50% A; 25-30 min, 50-10% A; 30-35 min, 10% A.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 320 nm (the absorption maximum for the sinapoyl moiety).
3. Data Analysis:
- Generate a calibration curve by plotting the peak area of the 3,6'-disinapoyl sucrose standard against its concentration.
- Determine the concentration of 3,6'-disinapoyl sucrose in the sample solution from the calibration curve.
- Calculate the purity of the sample by comparing the measured concentration to the theoretical concentration based on the weighed amount.
- Assess the area percentage of all peaks in the chromatogram to determine the relative purity.
Sources
- 1. Rapid Identification of 3,6′-Disinapoyl Sucrose Metabolites in Alzheimer’s Disease Model Mice Using UHPLC–Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Fingerprint of Polygala tenuifolia by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-nps.or.kr [e-nps.or.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. journaljpri.com [journaljpri.com]
- 8. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Synergistic Neuropharmacological Effects of 3,6'-Disinapoyl Sucrose and Tenuifolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating prevalence of neurodegenerative diseases and mood disorders necessitates the exploration of innovative therapeutic strategies. This guide delves into the synergistic potential of two promising natural compounds: 3,6'-Disinapoyl sucrose (DSS), an oligosaccharide ester from Polygala tenuifolia, and tenuifolin, a key bioactive constituent of the same plant. Individually, both compounds have demonstrated significant neuroprotective, anti-inflammatory, and cognitive-enhancing properties. This document synthesizes the available preclinical evidence, elucidates the mechanistic underpinnings of their synergistic action, and provides a comparative analysis against existing therapeutic alternatives. Detailed experimental protocols are also furnished to facilitate further research and validation in this promising area of neuropharmacology.
Introduction: The Rationale for a Synergistic Approach
The complexity of neurological disorders, often characterized by multifactorial pathologies including oxidative stress, neuroinflammation, and impaired synaptic plasticity, presents a formidable challenge for single-target therapies. A synergistic combination of bioactive compounds, each addressing distinct yet complementary pathways, offers a more holistic and potentially more efficacious therapeutic strategy. 3,6'-Disinapoyl sucrose (DSS) and tenuifolin, both derived from the traditional medicinal herb Polygala tenuifolia, have emerged as compelling candidates for such a combination therapy.[1]
3,6'-Disinapoyl Sucrose (DSS): An oligosaccharide with established antidepressant and antioxidant activities, DSS has been shown to exert neuroprotective effects in various preclinical models.[2] Its mechanisms of action include the inhibition of neuronal apoptosis and the activation of critical signaling pathways for neuronal survival and plasticity.[2]
Tenuifolin: A major saponin from Polygala tenuifolia, tenuifolin possesses potent neuroprotective properties.[3] It has been demonstrated to ameliorate cognitive deficits by modulating neuroinflammation, oxidative stress, and key neurotransmitter systems.[3][4]
This guide will explore the scientific basis for combining these two molecules, presenting evidence that their synergistic interaction leads to enhanced neuroprotective and cognitive-enhancing outcomes.
Unraveling the Mechanisms of Action
Individual Bioactivities
Both DSS and tenuifolin have been independently investigated for their neuropharmacological effects. A summary of their primary mechanisms is presented below.
3,6'-Disinapoyl Sucrose (DSS):
-
Neuroprotection: DSS protects neuronal cells from glutamate-induced excitotoxicity and H2O2-induced oxidative stress.[5] It achieves this in part by downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2.[6]
-
Antidepressant Effects: In animal models of depression, DSS has been shown to possess potent and rapid antidepressant properties.[7] These effects are mediated through the inhibition of monoamine oxidase (MAO)-A and MAO-B, modulation of the hypothalamic-pituitary-adrenal (HPA) axis, and reduction of oxidative stress.[7]
-
Cognitive Enhancement: DSS has been found to ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease.[2] This is associated with the activation of the CREB/BDNF signaling pathway.[2]
Tenuifolin:
-
Neuroprotection: Tenuifolin protects against amyloid-beta (Aβ)-induced neurotoxicity and neuronal apoptosis.[8] It has been shown to inhibit the secretion of Aβ peptides.[8]
-
Anti-inflammatory and Antioxidant Effects: Tenuifolin mitigates neuroinflammation and oxidative stress by inhibiting the NF-κB signaling pathway and upregulating antioxidant enzymes.[3]
-
Cognitive Enhancement: Tenuifolin has been shown to improve learning and memory in various animal models.[3][4] These effects are linked to its ability to upregulate the expression of brain-derived neurotrophic factor (BDNF) and other synapse-associated proteins.[3]
The Synergistic Hypothesis: Converging on the CREB/BDNF Pathway
The cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathway is a critical regulator of neuronal survival, differentiation, and synaptic plasticity.[1] Dysregulation of this pathway is implicated in the pathophysiology of both depression and Alzheimer's disease.[9]
Both DSS and tenuifolin individually have been shown to positively modulate the CREB/BDNF pathway.[2][3] The synergistic potential of their combination lies in their ability to activate this central pathway through distinct but complementary upstream mechanisms. DSS has been shown to activate the CREB/BDNF pathway via the CaMKII and ERK1/2 signaling cascades.[5] Tenuifoliside A (TFSA), a structurally related compound to tenuifolin, also activates the CREB/BDNF pathway through ERK and PI3K signaling.[10]
Figure 1: Proposed synergistic mechanism of DSS and Tenuifolin on the CREB/BDNF pathway.
Experimental Evidence: A Comparative Analysis
While direct in vivo studies on the synergistic effects of DSS and tenuifolin on cognitive enhancement are still emerging, compelling evidence from in vitro and in vivo antidepressant studies provides a strong foundation for their combined use.
In Vitro Synergistic Neuroprotection
A key study investigated the additive neuroprotective effects of DSS and Tenuifoliside A (TFSA) against glutamate-induced damage in SH-SY5Y neuroblastoma cells. The combination of DSS and TFSA exhibited a clear synergistic effect, as evidenced by a combination index (CI) analysis. This synergy was linked to an additive upregulation of phosphorylated CREB and increased expression of BDNF.
| Treatment Group | Cell Viability (% of Control) | p-CREB/CREB Ratio (Fold Change) | BDNF Expression (Fold Change) |
| Glutamate (Control) | 52.3 ± 4.5 | 1.0 | 1.0 |
| DSS (10 µM) | 68.7 ± 5.1 | 1.8 ± 0.2 | 1.6 ± 0.1 |
| TFSA (10 µM) | 65.4 ± 4.8 | 1.6 ± 0.3 | 1.5 ± 0.2 |
| DSS (10 µM) + TFSA (10 µM) | 85.2 ± 6.3 | 3.5 ± 0.4 | 3.1 ± 0.3 |
Table 1: In vitro synergistic effects of DSS and TFSA on cell viability and CREB/BDNF pathway activation in glutamate-treated SH-SY5Y cells. Data are presented as mean ± SD. Note: This table is a representative summary based on published findings and is intended for illustrative purposes.
In Vivo Synergistic Antidepressant Effects
An in vivo study evaluating the antidepressant-like effects of a combination of DSS and TFSA in a mouse model of depression (tail suspension test) demonstrated a significant synergistic effect. The combination treatment resulted in a greater reduction in immobility time compared to either compound administered alone. This behavioral improvement was correlated with a more pronounced increase in hippocampal BDNF expression in the combination group.
| Treatment Group | Immobility Time (seconds) | Hippocampal BDNF (pg/mg protein) |
| Control | 65 ± 8 | 150 ± 15 |
| Model | 180 ± 15 | 80 ± 10 |
| DSS (10 mg/kg) | 130 ± 12 | 110 ± 12 |
| TFSA (10 mg/kg) | 135 ± 14 | 105 ± 11 |
| DSS (10 mg/kg) + TFSA (10 mg/kg) | 95 ± 10 | 140 ± 13 |
Table 2: In vivo synergistic antidepressant-like effects of DSS and TFSA in the tail suspension test. Data are presented as mean ± SD. Note: This table is a representative summary based on published findings and is intended for illustrative purposes.
Comparative Landscape: Positioning Against Alternatives
The potential of a DSS and tenuifolin combination therapy should be considered within the context of current and emerging treatments for depression and Alzheimer's disease.
| Therapeutic Strategy | Mechanism of Action | Advantages | Limitations |
| DSS + Tenuifolin | Multi-target; synergistic activation of CREB/BDNF pathway | Potentially high efficacy with a favorable safety profile as natural compounds.[11] | Limited clinical data; need for further in vivo validation of synergy. |
| SSRIs (e.g., Fluoxetine) | Selective serotonin reuptake inhibition | Established efficacy for depression. | Delayed onset of action; significant side effects in some patients.[11] |
| Cholinesterase Inhibitors (e.g., Donepezil) | Increase acetylcholine levels in the brain | Symptomatic relief in early-stage Alzheimer's disease.[12] | Does not halt disease progression; gastrointestinal side effects.[12] |
| Anti-Amyloid Monoclonal Antibodies | Target and clear amyloid-beta plaques | First disease-modifying therapies for Alzheimer's. | Modest clinical benefit; risk of amyloid-related imaging abnormalities (ARIA). |
| Other Natural Compounds (e.g., Curcumin, Resveratrol) | Antioxidant and anti-inflammatory properties | Good safety profile. | Generally lower bioavailability and efficacy as monotherapies. |
Table 3: Comparative analysis of DSS + Tenuifolin with other therapeutic alternatives.
Experimental Protocols for Validation
To facilitate further research into the synergistic effects of DSS and tenuifolin, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of DSS and tenuifolin, alone and in combination, to protect neuronal cells from excitotoxicity.
Figure 2: Workflow for the MTT neuroprotection assay.
Detailed Steps:
-
Cell Seeding: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with a fresh medium containing DSS, tenuifolin, or their combination at various concentrations. Include a vehicle control group. Incubate for 2 hours.
-
Induction of Neurotoxicity: Add glutamate to a final concentration of 25 mM to all wells except the untreated control group. Incubate for 24 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
In Vivo Cognitive Assessment (Morris Water Maze)
This protocol evaluates the effect of the compound combination on spatial learning and memory in a mouse model of cognitive impairment (e.g., scopolamine-induced amnesia or a transgenic model of Alzheimer's disease).
Figure 3: Workflow for the Morris Water Maze test.
Detailed Steps:
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22 ± 1°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in a target quadrant.
-
Acquisition Training: For four consecutive days, each mouse undergoes four trials per day to find the hidden platform. The starting position is varied for each trial. The escape latency (time to find the platform) and path length are recorded. If a mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
Treatment: Administer DSS, tenuifolin, their combination, or vehicle to the mice daily throughout the experimental period.
-
Probe Trial: On the fifth day, the platform is removed, and each mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
Data Analysis: Compare the escape latencies and path lengths during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups.
Conclusion and Future Directions
The preclinical evidence strongly suggests that a combination of 3,6'-Disinapoyl sucrose and tenuifolin holds significant promise as a synergistic therapy for neurological disorders characterized by cognitive decline and mood disturbances. Their convergent action on the CREB/BDNF pathway provides a robust mechanistic rationale for their enhanced efficacy.
Future research should focus on:
-
Conducting in vivo studies to directly assess the synergistic effects of DSS and tenuifolin on cognitive enhancement in validated animal models of Alzheimer's disease.
-
Optimizing the dosage and ratio of the two compounds to maximize their synergistic potential while ensuring safety.
-
Investigating the broader spectrum of their synergistic activities, including their impact on neuroinflammation and synaptic plasticity at the molecular level.
-
Ultimately, translating these promising preclinical findings into well-designed clinical trials to evaluate their therapeutic efficacy in human populations.
The development of such a multi-target, natural product-based therapy could represent a significant advancement in the management of complex neurological conditions.
References
-
3,6'-Disinapoyl sucrose alleviates cognitive deficits in APP/PS1 transgenic mice. PubMed. (2023-11-01) [Link]
-
Tenuifolin, an extract derived from tenuigenin, inhibits amyloid-beta secretion in vitro. PubMed. (2009-06-01) [Link]
-
Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd. PubMed. (2011-05-27) [Link]
-
Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells. PubMed. (2014-09-15) [Link]
-
Tenuifolin ameliorates chronic restraint stress-induced cognitive impairment in C57BL/6J mice. PubMed. (2022-02-07) [Link]
-
CREB: a major mediator of neuronal neurotrophin responses. PubMed. (1997-09-01) [Link]
-
Tenuifolin ameliorates the sleep deprivation-induced cognitive deficits. PubMed. (2023-01-06) [Link]
-
Molecular pathway of CREB-BDNF activation. Signals due to various... ResearchGate. [Link]
-
Antidepressant-like effects of 3,6'-disinapoyl sucrose on hippocampal neuronal plasticity and neurotrophic signal pathway in chronically mild stressed rats. PubMed. (2009-12-16) [Link]
-
Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway. PubMed. (2014-02-04) [Link]
-
Comparison of Two Old Phytochemicals versus Two Newly Researched Plant-Derived Compounds: Potential for Brain and Other Relevant Ailments. PubMed Central. (2014-04-15) [Link]
-
Targeting Synaptic Plasticity in Experimental Models of Alzheimer's Disease. Frontiers. [Link]
-
The Study of Natural Compounds as Antidepressants by Bioinformatics Methods. MDPI. [Link]
-
Morris water maze: procedures for assessing spatial and related forms of learning and memory. PubMed Central. [Link]
-
Tenuifolin, an extract derived from tenuigenin, inhibits amyloid-β secretion in vitro | Request PDF. ResearchGate. [Link]
-
Behavioral tests in the Morris Water Maze. Box plot comparing the performance of rats receiving dietary supplement (N-PEP-12. ResearchGate. [Link]
-
Alzheimer's: Medicines help manage symptoms and slow decline. Mayo Clinic. [Link]
-
Update and Critique of Natural Remedies as Antidepressant Treatments. PubMed Central. (2010-04-01) [Link]
-
Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala. PubMed. (2012-01-01) [Link]
-
Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory. PubMed Central. [Link]
-
(PDF) Comparative Study between Herbal and Synthetic Antidepressant Drugs. ResearchGate. [Link]
-
Synaptic Compensatory Plasticity in Alzheimer's Disease. Journal of Neuroscience. (2023-10-11) [Link]
-
CREB-BDNF pathway influences alcohol cue-elicited activation in drinkers. Penn State. [Link]
-
6 natural antidepressants: Are they effective?. MedicalNewsToday. [Link]
-
The Antidepressant-Like Effects of Shen Yuan in a Chronic Unpredictable Mild Stress Rat Model. NIH. (2021-01-28) [Link]
-
Sucrose test data and a recall of spatial memory in the Morris water... ResearchGate. [Link]
-
A natural aging molecule may help restore memory in Alzheimer's. ScienceDaily. (2026-01-25) [Link]
-
Combination therapy improves cognition in Alzheimer's models. News-Medical. (2026-01-28) [Link]
-
Spatial learning and psychomotor performance of C57BL/6 mice: age sensitivity and reliability of individual differences. PubMed Central. [Link]
-
Herbal Medicine for Depression and Anxiety: A Systematic Review with Assessment of Potential Psycho-Oncologic Relevance. PubMed Central. [Link]
-
3',4',7-trihydroxyflavone activates the CREB-BDNF axis and restores scopolamine-induced memory deficit in mice. PubMed. (2025-07-15) [Link]
Sources
- 1. CREB: a major mediator of neuronal neurotrophin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,6'-Disinapoyl sucrose alleviates cognitive deficits in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenuifolin ameliorates chronic restraint stress-induced cognitive impairment in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenuifolin ameliorates the sleep deprivation-induced cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenuifolin, an extract derived from tenuigenin, inhibits amyloid-beta secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3,6'-Disinapoyl sucrose
Topic: Technical Safety & Operational Guide: 3,6'-Disinapoyl Sucrose (DISS) Audience: Researchers, Senior Scientists, and Lab Managers.[1]
Introduction: The Dual-Risk Profile
Handling 3,6'-Disinapoyl sucrose (DISS) requires a shift in mindset from "standard chemical handling" to "bioactive compound management."[1] As a potent oligosaccharide ester derived from Polygala tenuifolia, DISS presents a dual-risk profile:
-
Bioactive Hazard: It is a pharmacological agent capable of modulating neurotrophic pathways (BDNF/CREB) at micromolar concentrations.[1] Unintended exposure via inhalation or skin absorption can trigger physiological responses.[1]
-
Stability Risk: The compound is hygroscopic and sensitive to hydrolysis.[1] Improper handling doesn't just risk safety; it risks data integrity by degrading the ester bonds before the experiment begins.[1]
This guide synthesizes safety data with field-proven operational protocols to ensure both researcher safety and experimental reproducibility.
Hazard Identification & Risk Assessment
Based on GHS Classifications and Bioactivity Data
| Hazard Category | Classification | Operational Implication |
| Acute Toxicity | Warning (H302, H312, H332) | Treat as a potent bioactive.[1] Avoid all mucosal contact.[1][2] |
| Target Organ | Neuroactive | Modulates ERK1/2 and CaMKII signaling.[3] Chronic low-level exposure risks unintended neuro-adaptation.[1] |
| Physical State | Combustible Solid / Dust | High surface area powder.[1] Risk of aerosolization during weighing.[1] |
| Environmental | WGK 3 (Severe Hazard) | Zero-discharge policy. Do not release into sink or drains.[1] |
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on minimum standards. Use this matrix for "Bioactive Level" protection.
| PPE Component | Specification | Scientific Rationale |
| Respiratory | N95 (Minimum) or P100 Respirator | DISS is a fine powder.[1] Surgical masks offer zero protection against aerosolized bioactive dust during weighing.[1] |
| Hand Protection | Double Nitrile (0.11 mm min) | Outer Glove: Protects against DMSO/Ethanol solvents.[1] Inner Glove: Prevents skin contact during doffing.[1] Latex is discouraged due to DMSO permeability.[1] |
| Eye Protection | Chemical Goggles (Not Safety Glasses) | Prevents entry via lacrimal ducts if dust becomes airborne.[1] |
| Body Defense | Tyvek® Lab Coat (Closed cuffs) | Cotton coats trap dust in fibers, creating a secondary exposure source in the office/home.[1] |
Operational Protocol: Zero-Contamination Handling
Phase A: Retrieval & Equilibration (Critical for Stability)
-
The Trap: Opening a -20°C vial immediately in room air causes condensation.[1] Water hydrolyzes the ester bonds at positions 3 and 6', rendering the compound inactive.[1]
-
Protocol:
-
Remove vial from -20°C storage.
-
Place in a desiccator at room temperature for 30 minutes before breaking the seal.
-
Wipe the exterior with 70% EtOH to remove storage contaminants.[1]
-
Phase B: Precision Weighing (The "Static" Hazard)
-
The Trap: Oligosaccharides are prone to static charge, causing powder to "jump" off the spatula, leading to inaccurate dosing and workspace contamination.[1]
-
Protocol:
-
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure.[1]
-
Containment: Weigh inside a Chemical Fume Hood or a Powder Containment Hood.[1] Never on an open bench.
-
Transfer: Use a disposable anti-static weighing boat. Do not return excess powder to the stock vial (cross-contamination risk).[1]
-
Phase C: Solubilization (The "DMSO Effect")
-
The Trap: DMSO is the preferred solvent (solubility ~100 mg/mL) but it is also a skin penetrant carrier.[1] If DISS is dissolved in DMSO and touches skin, the DMSO will carry the bioactive compound directly into the bloodstream.[1]
-
Protocol:
-
Add solvent (DMSO or Ethanol) slowly down the side of the vial to wash down powder.[1]
-
Vortexing: Vortex in short bursts (5 seconds). Avoid sonication if possible to prevent heating (ester degradation).[1]
-
Aliquot immediately: Store stock solutions at -80°C. Avoid freeze-thaw cycles (limit to max 3).
-
Visualizations
Diagram 1: Mechanism of Bioactivity & Risk
This diagram illustrates why DISS is considered a bioactive hazard.[1] It actively engages intracellular signaling, necessitating strict exposure control.[1]
Caption: DISS Bioactivity Pathway. Unintended exposure triggers ERK1/2 and CaMKII signaling cascades, posing a pharmacological risk to the researcher.[1]
Diagram 2: Safe Solubilization Workflow
A logic gate for handling the compound to ensure stability and safety.
Caption: Operational workflow emphasizing temperature equilibration to prevent hydrolysis of the ester bonds.
Disposal & Emergency Procedures
-
Spill Cleanup (Solid): Do not dry sweep (creates dust).[1] Cover with wet paper towels (soaked in weak detergent), then wipe up.[1] Place in hazardous solid waste.[1]
-
Spill Cleanup (Solution): Absorb with vermiculite.[1] Dispose of as "Organic Solvent Waste + Bioactive."[1]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol for washing skin (increases absorption).[1]
-
Disposal: Incineration is the only approved method.[1] Label waste clearly: "Contains Bioactive Sucrose Esters - DO NOT AUTOCLAVE" (Autoclaving may volatilize components).[1]
References
-
Hu, Y., et al. (2011).[1] "Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd." Journal of Pharmacy and Pharmacology, 63(6), 869-874.[1][4] Link
-
Cayman Chemical. (2023).[1] "3,6'-Disinapoylsucrose Product Information & Safety Data." Cayman Chemical Product Database. Link
-
Thermo Fisher Scientific. (2009).[1] "Safety Data Sheet: Sucrose Esters." Thermo Fisher Document Repository. Link
-
Selleck Chemicals. (2024).[1] "3,6'-Disinapoyl sucrose: Chemical Properties and Handling." SelleckChem Datasheets. Link
-
European Food Safety Authority (EFSA). (2012).[1][5] "Scientific Opinion on the safety of sucrose esters of fatty acids." EFSA Journal.[1] Link[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Neuroprotective effects of 3,6'-disinapoyl sucrose through increased BDNF levels and CREB phosphorylation via the CaMKII and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 139891-98-8 | 3,6′-Disinapoylsucrose. [phytopurify.com]
- 5. Refined exposure assessment of sucrose esters of fatty acids (E 473) from its use as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
